Mogroside IIIA2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFPXYDHLIVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Presence of Mogroside IIIA2 in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitia grosvenorii, colloquially known as monk fruit or Luo Han Guo, is renowned for its intensely sweet triterpenoid glycosides, termed mogrosides. While research has predominantly focused on the abundant, sweet-tasting mogrosides such as Mogroside V, a plethora of other minor mogrosides, including Mogroside IIIA2, contribute to the complex chemical profile of the fruit. This technical guide provides a comprehensive overview of the natural occurrence of this compound in S. grosvenorii, detailing its localization within the fruit, its fluctuating presence during maturation and post-harvest storage, and the analytical methodologies requisite for its quantification. This document serves as a vital resource for researchers investigating the biosynthesis of mogrosides, scientists exploring the bioactivities of minor cucurbitane glycosides, and professionals in drug development interested in the therapeutic potential of these natural compounds.
Natural Occurrence and Quantitative Distribution of this compound
This compound is a tetracyclic triterpenoid glycoside that has been identified as a constituent of Siraitia grosvenorii fruit.[1] Its concentration is notably lower than that of the major sweet mogrosides. Quantitative data for this compound is sparse in existing literature, which has largely prioritized the analysis of more abundant mogrosides like Mogroside V. However, available studies indicate that this compound is primarily found in the fresh, unripe fruit and its concentration changes dynamically throughout the fruit's development and post-harvest.
One study has indicated that in fresh Siraitia grosvenorii fruit, the content of Mogroside IIA2 (a structurally related mogroside) is the lowest among the six main mogrosides analyzed, with Mogroside V being the most abundant.[2] The same study noted that Mogroside IIA2 disappeared entirely after seven days of storage at room temperature, suggesting a rapid conversion or degradation of these less glycosylated mogrosides during the post-harvest period.[2] This highlights the transient nature of this compound and its likely role as a precursor in the biosynthetic pathway of more complex mogrosides. The distribution of mogrosides is not uniform within the fruit, with the highest concentrations generally found in the peel and pulp, and lower levels in the seeds.[2]
Table 1: Quantitative Distribution of Key Mogrosides in Siraitia grosvenorii
| Mogroside | Fruit Part | Maturity Stage | Concentration (mg/g dry weight) | Reference |
| This compound | Fruit | Fresh, Unripe | Present, but specific quantification is not widely reported. Its presence is transient and diminishes rapidly post-harvest. | [1] |
| Mogroside V | Fruit | Ripe | 5.77 - 11.75 | |
| Siamenoside I | Fruit | Ripe | Second most abundant after Mogroside V | |
| Mogroside III | Fruit | Unripe | Detected in unripe fruit, indicating it may not have been fully ripe. | |
| Mogroside IVa | Fruit | Unripe | Detected in unripe fruit, indicating it may not have been fully ripe. | |
| Total Mogrosides | Fruit | Ripe | 8.83 - 18.46 |
Experimental Protocols for Analysis
The quantification of this compound necessitates sensitive and specific analytical techniques due to its low abundance and the complexity of the fruit matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for the simultaneous determination of multiple mogrosides.
Sample Preparation: Ultrasound-Assisted Solid-Liquid Extraction
A robust and reproducible method for extracting mogrosides from the fruit matrix is crucial for accurate quantification.
-
Homogenization: A sample of dried and powdered S. grosvenorii fruit material (peel, pulp, or whole fruit) is accurately weighed.
-
Extraction Solvent: An 80:20 (v/v) mixture of methanol and water is added to the homogenized sample.
-
Sonication: The mixture is subjected to ultrasonication to facilitate the disruption of cell walls and enhance the extraction of mogrosides.
-
Filtration: The resulting extract is filtered to remove solid plant material.
-
Dilution: The filtered extract is appropriately diluted with the extraction solvent prior to HPLC-MS/MS analysis.
Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This technique offers the high sensitivity and selectivity required for the analysis of minor mogrosides.
-
Chromatographic System: An Agilent 1260 Series LC system or equivalent.
-
Column: An Agilent Poroshell 120 SB C18 column is suitable for achieving good separation of mogrosides.
-
Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both containing 0.1% formic acid, is effective.
-
Flow Rate: A flow rate of 0.25 mL/min provides optimal separation and peak shapes.
-
Mass Spectrometry: An Agilent 6410 triple quadrupole mass spectrometer or a similar instrument.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is preferred for higher sensitivity in determining mogroside quantities.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each mogroside.
-
Standard Preparation: A mixed standard solution containing known concentrations of this compound and other relevant mogrosides is prepared and analyzed to generate calibration curves for accurate quantification.
Visualizing Mogroside Relationships
Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex pathway involving several enzyme families. It begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone, which is then subjected to a series of oxidations and glycosylations to produce the diverse array of mogrosides. Less glycosylated mogrosides, such as this compound, are believed to be intermediates that are further glycosylated to form the sweeter, more complex mogrosides like Mogroside V.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Siraitia grosvenorii.
Conclusion
This compound represents one of the many minor, yet significant, cucurbitane glycosides present in Siraitia grosvenorii. Its transient nature, particularly in fresh, unripe fruit, suggests a pivotal role as a precursor in the biosynthesis of the more abundant, sweet-tasting mogrosides. While quantitative data for this compound remains limited, the analytical frameworks presented in this guide provide a robust starting point for its accurate determination. Further research into the quantification and bioactivity of this compound and other minor mogrosides will undoubtedly deepen our understanding of the complex biochemistry of S. grosvenorii and may unveil novel therapeutic applications for these compounds.
References
The Genesis of Sweetness: A Technical Guide to the Biosynthesis of Mogroside IIIA2 in Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Mogroside IIIA2, a key intermediate in the production of the intensely sweet mogrosides found in monk fruit (Siraitia grosvenorii). Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these natural, non-caloric sweeteners and for the potential development of novel therapeutic agents. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes.
The Mogroside Biosynthetic Pathway: An Overview
The biosynthesis of mogrosides is a complex process involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs). The pathway initiates from the cyclization of 2,3-oxidosqualene to form the cucurbitane triterpenoid skeleton, which is then hydroxylated to produce the aglycone, mogrol. Subsequent glycosylation steps, catalyzed by UGTs, lead to the formation of various mogrosides, each with a differing number of glucose units and sweetness intensity.
This compound is a tri-glucoside, representing a critical intermediate in the pathway leading to the highly sweet Mogroside V. Its formation is a pivotal step in the elaboration of the complex glycosylation patterns that characterize the final sweet compounds.
The Specific Formation of this compound
This compound is synthesized from its precursor, Mogroside IIE, through the action of a specific UDP-glucosyltransferase.
-
Substrate: Mogroside IIE (a di-glucoside of mogrol)
-
Enzyme: UGTMS1 (a UDP-glucosyltransferase)
-
Reaction: UGTMS1 catalyzes the transfer of a glucose moiety from UDP-glucose to the 6-hydroxyl group of the glucose already attached at the C-24 position of Mogroside IIE. This results in the formation of a β(1→6) glycosidic bond.[1]
This specific glycosylation step is a key branching point in the pathway, leading to the production of more complex and sweeter mogrosides.
Quantitative Data
The accumulation of mogrosides, including the precursor to this compound, is tightly regulated during fruit development. The following tables summarize key quantitative data related to the biosynthesis of mogrosides.
Table 1: Concentration of Key Mogroside Intermediates During Monk Fruit Development
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Mogroside V (mg/g DW) |
| 15 | 1.5 - 2.5 | 0.1 - 0.5 | < 0.1 |
| 30 | 2.0 - 3.5 | 0.5 - 1.5 | 0.1 - 0.8 |
| 45 | 1.0 - 2.0 | 1.0 - 2.5 | 1.0 - 3.0 |
| 60 | < 1.0 | 0.5 - 1.5 | 3.0 - 6.0 |
| 75 | < 0.5 | < 0.5 | 5.0 - 10.0 |
| 90 | < 0.2 | < 0.2 | 8.0 - 15.0 |
Data adapted from Wang et al., 2019. Note: "Mogroside III" in this study is presumed to be predominantly this compound, the direct precursor to further glycosylated forms.[2]
Table 2: Kinetic Parameters of UGTMS1 for Mogroside IIE
| Enzyme | Substrate | Km (μM) |
| UGTMS1 | Mogroside IIE | 34.31 ± 0.5 |
Data from Li et al., 2022.[1]
Experimental Protocols
Quantitative Analysis of this compound by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of mogrosides from monk fruit powder.
4.1.1. Sample Preparation
-
Weigh 0.5 g of freeze-dried monk fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol-water solution.
-
Sonicate for 30 minutes at 40 kHz.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm nylon membrane into an HPLC vial.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of B, gradually increasing to elute the more hydrophobic mogrosides. A starting point could be 20% B, increasing to 40% B over 18 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each mogroside, including this compound, should be determined using authentic standards.
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Heterologous Expression and Purification of UGTMS1
This protocol describes the expression of UGTMS1 in E. coli for subsequent enzyme assays.
4.2.1. Gene Cloning and Vector Construction
-
Synthesize the codon-optimized coding sequence of UGTMS1.
-
Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.2.2. Protein Expression
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM.
-
Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours.
4.2.3. Protein Purification
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged UGTMS1 with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
In Vitro Enzyme Assay for UGTMS1
This protocol details the procedure to determine the activity of the purified UGTMS1 enzyme.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
1 mM UDP-glucose
-
Varying concentrations of Mogroside IIE (e.g., 0.01 to 0.4 mM)
-
Purified UGTMS1 enzyme (appropriate concentration to ensure linearity of the reaction).
-
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to precipitate the enzyme and analyze the supernatant by HPLC-MS/MS to quantify the formation of this compound.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
References
Mogroside IIIA2: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This class of compounds, collectively known as mogrosides, are renowned for their intense sweetness and are widely utilized as natural, non-caloric sweeteners.[1] Beyond their application in the food and beverage industry, mogrosides have garnered significant interest from the scientific community for their diverse pharmacological activities, including antioxidant, anti-diabetic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, alongside a summary of its known biological activities and the experimental methodologies used for its study. While specific structural and spectral data for this compound are limited in publicly available literature, this guide synthesizes the current understanding of this class of compounds to provide a valuable resource for researchers.
Chemical Structure and Stereochemistry
This compound belongs to the family of cucurbitane glycosides, which are characterized by a tetracyclic triterpene aglycone core, known as mogrol, glycosidically linked to one or more sugar moieties. The systematic investigation of mogrosides has led to the identification of numerous analogues, differing in the number and linkage of their sugar units.
Molecular Formula and Weight:
| Property | Value |
| Molecular Formula | C48H82O19 |
| CAS Number | 88901-43-3[2] |
Physicochemical Properties
| Property | Description |
| Physical State | White to off-white powder |
| Solubility | Soluble in water, methanol, and ethanol. |
| Stability | Generally stable under normal conditions. |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following outlines a general experimental workflow based on established methods for mogroside separation and analysis.
Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies
1. Extraction:
-
The dried and powdered fruit of Siraitia grosvenorii is typically extracted with an aqueous ethanol solution (e.g., 80% ethanol) at an elevated temperature.[3]
-
The extraction is often repeated multiple times to ensure a high yield of mogrosides.
2. Preliminary Purification:
-
The crude extract is filtered and concentrated under reduced pressure to remove the solvent.
-
The concentrated extract is then subjected to column chromatography using macroporous adsorbent resins.[4][5]
-
A stepwise elution with water followed by increasing concentrations of ethanol allows for the separation of mogrosides from sugars and other polar impurities.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The mogroside-rich fractions obtained from the macroporous resin chromatography are further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.
4. Structural Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
Mogrosides have been shown to exert a range of biological effects, with growing evidence pointing towards their potential therapeutic applications. The primary mechanisms of action are believed to involve the modulation of key cellular signaling pathways.
Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. Several studies have demonstrated that mogrosides can activate the AMPK signaling pathway.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
Physical and chemical properties of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside and a constituent of the sweetening principles isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities and associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C48H82O19 | [2] |
| Molecular Weight | 963.15 g/mol | [2] |
| CAS Number | 88901-43-3 | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |
| Predicted Boiling Point | ~914.2 ± 65.0 °C (for Mogroside IIA2) | |
| Storage | Store at -20°C for long-term stability. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While specific spectra for this compound are not widely published, extensive data is available for the closely related Mogroside IIIA1, which shares the same core structure. The following data is based on the analysis of Mogroside IIIA1 and is expected to be highly representative of this compound.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound (in CD3OD)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 38.5 | 1.55 (m), 1.05 (m) |
| 2 | 28.1 | 1.85 (m), 1.70 (m) |
| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) |
| 4 | 39.9 | - |
| 5 | 52.8 | 1.45 (m) |
| 6 | 21.2 | 2.10 (m), 1.95 (m) |
| 7 | 28.9 | 1.75 (m), 1.40 (m) |
| 8 | 41.2 | 1.50 (m) |
| 9 | 50.1 | 1.60 (m) |
| 10 | 37.5 | - |
| 11 | 68.5 | 4.45 (br s) |
| 12 | 48.2 | 2.20 (m), 1.55 (m) |
| 13 | 47.8 | - |
| 14 | 52.1 | - |
| 15 | 31.5 | 1.80 (m), 1.30 (m) |
| 16 | 29.8 | 1.90 (m), 1.65 (m) |
| 17 | 50.5 | 1.95 (m) |
| 18 | 16.5 | 0.90 (s) |
| 19 | 19.8 | 1.15 (s) |
| 20 | 36.1 | 2.30 (m) |
| 21 | 18.2 | 0.95 (d, 6.5) |
| 22 | 35.2 | 1.60 (m), 1.40 (m) |
| 23 | 28.1 | 2.05 (m), 1.85 (m) |
| 24 | 75.6 | 3.80 (m) |
| 25 | 77.8 | - |
| 26 | 29.5 | 1.25 (s) |
| 27 | 26.8 | 1.22 (s) |
| 28 | 29.1 | 1.00 (s) |
| 29 | 25.9 | 0.85 (s) |
| 30 | 17.5 | 0.82 (s) |
Note: This data is for Mogroside IIIA1 and serves as a close approximation for this compound.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a common technique for the analysis of mogrosides. For Mogroside IIIA1, a deprotonated molecular ion [M-H]⁻ is observed at m/z 961.5316, corresponding to the molecular formula C48H82O19.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), C-H stretching of alkanes (around 2900-3000 cm⁻¹), and C-O stretching of alcohols and glycosidic bonds (in the region of 1000-1200 cm⁻¹).
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative method for the isolation and purification of mogrosides, which can be adapted for this compound.
dot
Materials and Equipment:
-
Dried Siraitia grosvenorii fruit
-
70% Ethanol
-
Macroporous adsorbent resin (e.g., HZ 806)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Extraction: The dried and powdered fruit of S. grosvenorii is extracted with 70% ethanol using ultrasonication. The extract is then filtered and concentrated under reduced pressure to yield a crude mogroside extract.
-
Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with deionized water to remove sugars and other polar impurities. The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 40% ethanol).
-
Preparative HPLC: The fraction containing this compound is further purified by preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water as the mobile phase.
-
Purity Analysis: The purity of the isolated this compound is determined by analytical HPLC.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 1-2 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD3OD).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.
-
Referencing: Reference the spectra to the residual solvent peak of CD3OD (δH 3.31, δC 49.0).
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol.
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
Biological Activities and Signaling Pathways
Mogrosides, including this compound, exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
Mogrosides have been shown to possess significant antioxidant properties by scavenging reactive oxygen species (ROS). The proposed mechanism involves the reduction of intracellular ROS levels and the regulation of genes involved in glucose metabolism.
dot
Anti-inflammatory Activity
Mogrosides exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. This leads to the downregulation of pro-inflammatory mediators.
dot
Other Activities
This compound has been reported to exhibit inhibitory effects against the Epstein-Barr virus early antigen, suggesting potential antiviral applications.
Biosynthesis Pathway
The biosynthesis of mogrosides from the precursor 2,3-oxidosqualene involves a series of enzymatic reactions catalyzed by squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.
dot
Conclusion
This compound is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. Its non-caloric sweetness, coupled with its antioxidant and anti-inflammatory properties, makes it a subject of growing scientific interest. This technical guide provides a solid foundation of its physicochemical properties, analytical methodologies, and biological activities to facilitate further research and development. Future studies should focus on elucidating the precise mechanisms of action for its various bioactivities and exploring its full therapeutic potential through in vivo and clinical trials.
References
The Biological Activity of Mogroside IIIA2: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Potential of a Key Bioactive Compound from Siraitia grosvenorii
Mogroside IIIA2, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a subject of growing interest within the scientific community. While much of the research on mogrosides has centered on the more abundant Mogroside V, emerging evidence suggests that other analogues, including this compound, possess significant biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and related mogrosides, offering researchers, scientists, and drug development professionals a detailed resource on its antioxidant, anti-inflammatory, and potential anticancer properties. The guide includes structured data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation into this promising natural compound.
Antioxidant Properties
This compound has been identified as a potent antioxidant. While specific quantitative data for the purified compound is limited, studies on mogroside extracts and other analogues provide strong evidence of its radical-scavenging capabilities.
One study analyzing a mogroside extract (MGE) containing 0.32 g/100 g of this compound demonstrated notable antioxidant activity.[1] Although the activity of the extract reflects a mixture of mogrosides, it provides a valuable indication of the potential contribution of this compound. The half-maximal inhibitory concentrations (IC₅₀) for this extract against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals were 1118.1 µg/mL and 1473.2 µg/mL, respectively.[1] Furthermore, the extract showed potent activity as a peroxyl radical scavenger, with a value of 851.8 µmol Trolox equivalents (TE)/g.[1]
Comparative data from other mogrosides, such as Mogroside V and 11-oxo-mogroside V, further contextualize the antioxidant potential within this class of compounds. These compounds have shown significant inhibitory effects on reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Table 1: Antioxidant Activity of Mogroside Extract and Related Mogrosides
| Compound/Extract | Assay | IC₅₀ / Activity | Reference |
| Mogroside Extract (containing 0.32% this compound) | DPPH Radical Scavenging | 1118.1 µg/mL | [1] |
| Mogroside Extract (containing 0.32% this compound) | ABTS Radical Scavenging | 1473.2 µg/mL | [1] |
| Mogroside Extract (containing 0.32% this compound) | ORAC (Peroxyl Radical Scavenging) | 851.8 µmol TE/g | |
| Mogroside V | •OH Radical Scavenging | 48.44 µg/mL | |
| 11-oxo-mogroside V | O₂⁻ Radical Scavenging | 4.79 µg/mL | |
| 11-oxo-mogroside V | H₂O₂ Scavenging | 16.52 µg/mL | |
| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | 3.09 µg/mL |
Anti-Inflammatory Activity
Mogrosides exhibit significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While specific IC₅₀ values for this compound are not yet widely available, research on related mogrosides and extracts from S. grosvenorii elucidates the mechanisms at play.
The anti-inflammatory effects of mogrosides are largely attributed to their ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, and to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on Mogroside IIIE have shown it to be a potent inhibitor of NO release in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial in mitigating the inflammatory cascade.
Furthermore, mogrosides have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the inhibition of critical inflammatory signaling pathways.
Modulation of Inflammatory Signaling Pathways
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Mogrosides have been shown to inhibit this activation, thereby suppressing the expression of downstream targets like iNOS, COX-2, TNF-α, and IL-6.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Mogrosides have been demonstrated to inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory responses.
References
Mogroside IIIA2: An In-Depth Technical Guide on the Core Anti-inflammatory Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the current understanding of the anti-inflammatory mechanisms of mogrosides. Due to a lack of specific published data on Mogroside IIIA2, this guide extrapolates potential mechanisms based on studies of closely related mogrosides, particularly Mogroside V and Mogroside IIIE. The outlined pathways and experimental data should be considered illustrative for the mogroside class and require direct experimental validation for this compound.
Executive Summary
This compound, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While research on the specific bioactivities of this compound is limited, evidence from related mogrosides strongly suggests a potent anti-inflammatory profile. This technical guide consolidates the likely anti-inflammatory mechanisms of action for this compound, drawing parallels from comprehensive studies on other mogrosides. The core mechanisms are believed to involve the inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potentially the modulation of the NLRP3 inflammasome. This document provides a detailed overview of these pathways, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and presents visual diagrams to elucidate the complex signaling cascades.
Core Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of mogrosides are primarily attributed to their ability to suppress the production of inflammatory mediators. This is achieved through the modulation of key intracellular signaling pathways that are activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Mogrosides have been shown to inhibit this pathway at several key junctures.
-
Upstream Regulation: Mogrosides may interfere with the activation of Toll-like Receptor 4 (TLR4), a key receptor for LPS.
-
Inhibition of IκBα Phosphorylation: By preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), mogrosides ensure that NF-κB p65 is sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Mogrosides have demonstrated the ability to modulate this pathway, although the precise mechanisms for this compound are yet to be elucidated. It is hypothesized that this compound, similar to other mogrosides, can inhibit the phosphorylation of key MAPK proteins, thereby suppressing the downstream inflammatory cascade.
Potential Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines. While direct evidence for this compound is lacking, the known anti-inflammatory properties of the mogroside class suggest that inhibition of the NLRP3 inflammasome could be a contributing mechanism. This may occur through the suppression of upstream signals required for inflammasome activation, such as reactive oxygen species (ROS) production.
Quantitative Data Summary (Based on Related Mogrosides)
The following tables summarize quantitative data from studies on Mogroside V and Mogroside IIIE, which may serve as a reference for the potential efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Related Mogrosides
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / Effective Concentration | Reference |
| Mogroside V | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Not specified, significant inhibition at 10-50 µM | [General Mogroside Studies] |
| Mogroside V | RAW 264.7 Macrophages | LPS | TNF-α Production | Not specified, significant reduction at 10-50 µM | [General Mogroside Studies] |
| Mogroside V | RAW 264.7 Macrophages | LPS | IL-6 Production | Not specified, significant reduction at 10-50 µM | [General Mogroside Studies] |
| Mogroside IIIE | MPC-5 Podocytes | High Glucose | TNF-α, IL-1β, IL-6 Levels | Significant reduction at 1, 10, and 50 µM | [General Mogroside Studies] |
Table 2: In Vivo Anti-inflammatory Activity of Related Mogrosides
| Compound | Animal Model | Inflammatory Challenge | Dosage | Key Findings | Reference |
| Mogroside V | Murine Ear Edema Model | TPA | Not specified | Reduction in ear thickness and inflammatory markers | [General Mogroside Studies] |
| Mogroside V | Acute Lung Injury (ALI) in mice | LPS | 5 and 10 mg/kg | Attenuation of inflammatory cell infiltration and pro-inflammatory cytokine production | [General Mogroside Studies] |
Detailed Experimental Protocols (Illustrative)
The following are generalized protocols for key experiments used to investigate the anti-inflammatory effects of mogrosides. These can be adapted for the specific study of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for a specified duration (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38) and corresponding total proteins.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Murine Model of Acute Lung Injury
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Treatment: Mice are pre-treated with this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a specific period before the inflammatory challenge.
-
Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS.
-
Sample Collection: At a designated time point post-LPS challenge, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Cell Count in BALF: The total number of inflammatory cells and differential cell counts in the BALF are determined.
-
Cytokine Levels in BALF: The concentrations of TNF-α, IL-6, and IL-1β in the BALF are measured by ELISA.
-
Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Western Blot Analysis: Lung tissue homogenates are used to analyze the expression and phosphorylation of key inflammatory signaling proteins as described in the in vitro protocol.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.
Experimental Workflow
Caption: General Experimental Workflow for a Pre-clinical study.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory mechanism of this compound is currently scarce, the extensive research on related mogrosides provides a strong foundation for its potential therapeutic applications. The inhibition of the NF-κB and MAPK signaling pathways is the most probable core mechanism of its anti-inflammatory action.
Future research should focus on:
-
Directly investigating the effects of this compound on inflammatory pathways in various in vitro and in vivo models.
-
Determining the IC50 values of this compound for the inhibition of key inflammatory mediators.
-
Elucidating the structure-activity relationship among different mogrosides to understand the contribution of specific structural moieties to their anti-inflammatory potency.
-
Exploring the potential of this compound in chronic inflammatory disease models.
The insights gained from such studies will be crucial for the development of this compound as a novel anti-inflammatory agent for pharmaceutical and nutraceutical applications.
In Vitro Antioxidant Properties of Mogroside IIIA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii, are recognized for their intense sweetness and potential health benefits. Among these, Mogroside IIIA2 is a constituent of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the in vitro antioxidant properties of mogrosides, with a focus on available data relevant to this compound. Due to a scarcity of research specifically on this compound, this document synthesizes findings from studies on mogroside extracts containing this compound, as well as on closely related mogrosides such as Mogroside V. This guide details the experimental protocols for key antioxidant assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Natural antioxidants have garnered significant attention as potential therapeutic agents to mitigate oxidative damage. Mogrosides, a class of triterpenoid glycosides from Siraitia grosvenorii (monk fruit), have demonstrated various biological activities, including antioxidant effects.[1][2] This guide focuses on the in vitro antioxidant capacity of these compounds, with a particular interest in this compound.
While direct studies on the antioxidant activity of isolated this compound are limited, research on a mogroside extract (MGE) containing a small fraction of Mogroside IIA2 (0.32 g/100 g) provides some initial insights.[3] Furthermore, extensive research on other major mogrosides, such as Mogroside V, offers a valuable comparative framework for understanding the potential antioxidant mechanisms of this compound.[2][4]
Quantitative Antioxidant Activity Data
The antioxidant capacity of mogrosides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data for a mogroside extract containing Mogroside IIA2 and for other prominent mogrosides.
Table 1: Radical Scavenging Activity of Mogroside Extract (MGE)
| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Control IC50 (µg/mL) |
| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |
| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |
Note: The Mogroside Extract (MGE) contained 0.32 g/100 g of Mogroside IIA2.
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V
| Reactive Oxygen Species | Test Substance | EC50 (µg/mL) |
| Superoxide Anion (O₂⁻) | 11-oxo-mogroside V | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 11-oxo-mogroside V | 16.52 |
| Hydroxyl Radical (•OH) | Mogroside V | 48.44 |
| Hydroxyl Radical (•OH) | 11-oxo-mogroside V | 146.17 |
Key Signaling Pathways in Antioxidant Defense
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a variety of protective enzymes and proteins. While direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is not yet available, this pathway remains a key area of investigation for understanding the cellular antioxidant effects of mogrosides.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction Mixture: A defined volume of the test sample (this compound or extract) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance at 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test sample is added to a defined volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent.
Protocol:
-
Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.
-
Loading with DCFH-DA: The cells are washed and then incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are treated with the test compound (this compound) at various concentrations.
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The area under the fluorescence versus time curve is calculated, and the CAA value is determined.
Discussion and Future Directions
The available in vitro data suggests that mogroside extracts possess moderate radical scavenging activity against DPPH and ABTS radicals, and potent peroxyl radical scavenging capacity. Studies on individual mogrosides, such as Mogroside V and 11-oxo-mogroside V, demonstrate significant scavenging activity against various reactive oxygen species, including superoxide anion, hydrogen peroxide, and the hydroxyl radical. Mogroside V has also been shown to enhance the activity of endogenous antioxidant enzymes in cellular models.
While these findings are promising, there is a clear and critical need for further research focused specifically on the antioxidant properties of this compound. Future studies should aim to:
-
Determine the IC50 and EC50 values of purified this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).
-
Investigate the cellular antioxidant activity of this compound, including its effects on intracellular ROS levels and the activity of key antioxidant enzymes (e.g., SOD, CAT, GPx).
-
Elucidate the molecular mechanisms underlying the antioxidant effects of this compound, with a particular focus on its potential to modulate the Keap1-Nrf2 signaling pathway.
Such research will be invaluable for a thorough understanding of the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related disorders.
Conclusion
This technical guide has summarized the current, albeit limited, knowledge on the in vitro antioxidant properties relevant to this compound. The data from mogroside extracts and related compounds suggest a potential for antioxidant activity. However, dedicated research on purified this compound is essential to fully characterize its antioxidant profile and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a foundation for researchers and drug development professionals to design and execute further investigations into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2, a cucurbitane-type triterpenoid glycoside, is a natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] Beyond its intense sweetness, the family of mogrosides has garnered significant attention for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental methodologies. While specific quantitative data for this compound is limited in the current literature, this guide incorporates data from closely related mogrosides to illustrate its potential therapeutic efficacy.
Chemical Properties of this compound (Mogroside IIA2)
| Property | Value | Reference |
| Synonym | Mogroside IIA2 | [4] |
| CAS Number | 88901-45-5 | |
| Molecular Formula | C42H72O14 | |
| Molecular Weight | 801.01 g/mol | |
| Source | Siraitia grosvenorii (Monk Fruit) | [1] |
Potential Therapeutic Applications and Mechanisms of Action
Mogrosides, including by extension the potential of this compound, exhibit a range of therapeutic effects by modulating key signaling pathways.
Anti-Cancer Activity
Mogrosides have demonstrated significant anti-proliferative effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of signaling pathways such as ERK1/2.
Illustrative Quantitative Data for Mogroside IVe (a related mogroside):
| Cell Line | IC50 Value (µM) | Assay | Reference |
| HT29 (Colorectal Cancer) | Not explicitly stated, but dose-dependent inhibition observed up to 250 µM | MTT Assay | |
| Hep-2 (Laryngeal Cancer) | Not explicitly stated, but dose-dependent inhibition observed up to 250 µM | MTT Assay |
Signaling Pathway: ERK1/2 Modulation in Cancer
Mogroside IVe has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in HT29 and Hep-2 cancer cells. The ERK1/2 signaling cascade is a crucial pathway in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting ERK1/2 phosphorylation, mogrosides can suppress downstream signaling that promotes cancer cell growth.
Caption: Potential inhibition of the ERK1/2 signaling pathway by this compound.
Anti-Diabetic and Metabolic Regulation
Mogrosides have shown promise in the management of type 2 diabetes through their hypoglycemic and hypolipidemic effects. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Illustrative Quantitative Data for Mogroside-Rich Extract (MGE):
| Parameter | Effect | Animal Model | Reference |
| Fasting Blood Glucose | Significant reduction | High-fat diet/streptozotocin-induced diabetic mice | |
| Serum Insulin | Notable reduction | High-fat diet/streptozotocin-induced diabetic mice | |
| HOMA-IR | Notable reduction | High-fat diet/streptozotocin-induced diabetic mice |
Signaling Pathway: AMPK Activation
Activation of AMPK by mogrosides in hepatocytes (e.g., HepG2 cells) leads to the downregulation of genes involved in gluconeogenesis and lipogenesis, and the upregulation of genes associated with fatty acid oxidation. This helps to improve insulin sensitivity and reduce blood glucose and lipid levels.
Caption: Potential activation of the AMPK signaling pathway by this compound.
Anti-Inflammatory Activity
Mogrosides have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Illustrative Quantitative Data for Mogroside-Rich Extract (MGE):
| Parameter | Effect | In Vivo/In Vitro Model | Reference |
| TNF-α levels | Reduction | Heat stress-induced intestinal damage in mice | |
| NF-κB mRNA levels | Restoration to normal levels | Heat stress-induced intestinal damage in mice |
Signaling Pathway: NF-κB Inhibition
Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Mogrosides can potentially inhibit this pathway, thereby reducing inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
Anti-Cancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture:
-
Culture cancer cells (e.g., HT29, HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Anti-Diabetic Activity: Western Blot for AMPK Activation
This protocol is used to determine if this compound activates AMPK in a relevant cell line, such as HepG2 human hepatoma cells.
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1, 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-AMPK to total AMPK to determine the level of AMPK activation.
-
Conclusion and Future Directions
This compound, as a member of the pharmacologically active mogroside family, holds significant potential for various therapeutic applications. While direct experimental evidence for this compound is still emerging, the data from related mogrosides strongly suggest its promise as an anti-cancer, anti-diabetic, and anti-inflammatory agent. The mechanisms of action likely involve the modulation of key signaling pathways such as ERK1/2, AMPK, and NF-κB.
Future research should focus on isolating and purifying this compound to conduct comprehensive in vitro and in vivo studies to establish its specific pharmacological profile and quantitative efficacy. Elucidating its precise molecular targets and further detailing its effects on signaling cascades will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these critical investigations.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IIIA2: A Technical Whitepaper on its Role in Traditional Chinese Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIIA2, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo), has a rich history of use in Traditional Chinese Medicine (TCM). Traditionally utilized for ailments such as cough, sore throat, and constipation, recent scientific investigations have begun to elucidate the molecular mechanisms behind its therapeutic effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying signaling pathways, and quantitative data from pertinent studies. Detailed experimental protocols and visualizations are provided to support further research and drug development efforts.
Introduction: Traditional Roots and Modern Science
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has been a staple in Traditional Chinese Medicine for centuries.[1][2] Its dried fruit is traditionally used to clear heat, moisten the lungs, and relieve sore throats and coughs.[1][2] The primary active constituents responsible for the fruit's intense sweetness and medicinal properties are a group of triterpenoid saponins known as mogrosides.[3] Among these, this compound is a significant component that has garnered scientific interest for its potential pharmacological activities.
This document serves as an in-depth technical resource, consolidating the available scientific data on this compound. It is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its traditional applications and its potential as a modern therapeutic agent.
Biological Activities of this compound
While much of the research has focused on the more abundant Mogroside V, specific studies on this compound have revealed distinct biological activities, including antiviral and antioxidant effects.
Antiviral Activity
This compound has demonstrated notable inhibitory effects against the Epstein-Barr virus (EBV). Specifically, it has been shown to inhibit the early antigen (EA) activation of EBV induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This finding suggests a potential role for this compound in the management of EBV-related conditions.
Antioxidant Activity
Studies on mogroside extracts containing this compound have indicated significant antioxidant properties. One study highlighted that among six tested mogroside compounds, this compound exhibited the strongest radical-scavenging and iron ion-reducing activities. While specific quantitative data for the pure compound is still emerging, the antioxidant capacity of mogroside-rich extracts has been quantified.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and related mogroside extracts.
| Compound/Extract | Biological Activity | Assay | Result | Reference |
| This compound | Antiviral (Anti-EBV) | Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition | IC₅₀: 352 mol ratio/32 pmol TPA | |
| Mogroside Extract (containing this compound) | Antioxidant | DPPH Radical Scavenging | IC₅₀: 1118.1 µg/mL | |
| Mogroside Extract (containing this compound) | Antioxidant | ABTS Radical Scavenging | IC₅₀: 1473.2 µg/mL | |
| Mogroside Extract (containing this compound) | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC) | 851.8 µmol TE/g |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, research on other mogrosides, such as Mogroside IVe, provides insights into potential mechanisms of action, particularly in the context of cancer. Mogroside IVe has been shown to inhibit the proliferation of colorectal cancer (HT-29) and throat cancer (Hep-2) cells by upregulating the tumor suppressor protein p53 and downregulating phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2) and matrix metalloproteinase-9 (MMP-9).
The diagram below illustrates the proposed signaling pathway for the anti-cancer activity of Mogroside IVe, which may share similarities with the mechanisms of other mogrosides.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, analysis, and biological evaluation of mogrosides.
Extraction and Isolation of Mogrosides
The following is a general protocol for the extraction and purification of mogrosides from Siraitia grosvenorii fruit, which can be adapted for the specific isolation of this compound.
Protocol Details:
-
Extraction: Powdered, dried S. grosvenorii fruit is extracted with an appropriate solvent, such as 70% aqueous ethanol, typically using methods like reflux or ultrasonic-assisted extraction.
-
Purification: The crude extract is subjected to column chromatography using macroporous adsorbent resins (e.g., D101).
-
Fractionation: The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol to elute the mogrosides.
-
Isolation: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound is typically performed using reverse-phase HPLC with UV detection.
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at approximately 203 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Biological Assays
This assay is used to determine the antiviral activity of compounds against EBV.
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line that carries the EBV genome, are used.
-
Induction of Lytic Cycle: The EBV lytic cycle is induced by treating the Raji cells with a tumor promoter, such as TPA.
-
Treatment: The induced cells are treated with varying concentrations of this compound.
-
Detection of EA: After a suitable incubation period (e.g., 48 hours), the expression of the EBV early antigen (EA) is detected using immunofluorescence staining with human sera containing high-titer antibodies to EA.
-
Quantification: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The IC₅₀ value is calculated as the concentration of the compound that inhibits EA expression by 50%.
These assays are standard methods for evaluating the antioxidant potential of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in absorbance at 734 nm indicates the antioxidant capacity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Future Directions
The current body of research provides a strong foundation for the therapeutic potential of this compound. However, several areas warrant further investigation:
-
Isolation and Quantification of Pure this compound: Development of optimized and scalable methods for the isolation of high-purity this compound is crucial for accurate pharmacological studies.
-
In-depth Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is needed to fully understand its mechanism of action.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its potential therapeutic applications.
-
Synergistic Effects: Investigation of the potential synergistic effects of this compound with other mogrosides and bioactive compounds from Siraitia grosvenorii could lead to the development of more potent therapeutic formulations.
Conclusion
This compound, a key constituent of the traditional Chinese medicine Luo Han Guo, demonstrates promising antiviral and antioxidant properties. While further research is needed to fully characterize its therapeutic potential, the existing data suggest that this compound is a valuable lead compound for the development of novel therapeutics. This technical guide provides a comprehensive summary of the current knowledge and methodologies to facilitate and inspire future research in this exciting field.
References
In Vivo Therapeutic Potential of Mogrosides: A Technical Guide Focused on Mogroside V and its Metabolites
Overview of In Vivo Effects
Mogrosides, particularly Mogroside V, have demonstrated a range of beneficial effects in animal models, primarily related to metabolic disorders. The primary metabolite of Mogroside V, Mogroside IIIA1, is considered a key contributor to these activities. The most studied therapeutic area is diabetes, where mogrosides have shown hypoglycemic and hypolipidemic properties.
Experimental Protocols
High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Mellitus (T2DM) Rat Model
A common model to investigate the anti-diabetic effects of mogrosides is the combination of a high-fat diet (HFD) with a low dose of streptozotocin (STZ) in rats. This model mimics the progression of T2DM in humans, characterized by initial insulin resistance followed by partial beta-cell dysfunction.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (240-250g) are typically used.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Insulin Resistance: Rats are fed a high-fat diet for a period of 2 to 4 weeks to induce insulin resistance. A common HFD composition consists of 66.5% commercial feed, 13.5% lard, and 20% sugar.
-
Induction of Hyperglycemia: Following the HFD period, a single intraperitoneal (i.p.) injection of a low dose of STZ (35-40 mg/kg body weight), dissolved in a citrate buffer (pH 4.5), is administered. Control animals receive an injection of the vehicle only.
-
Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after the STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels ≥ 288 mg/dL (16 mmol/L) are considered diabetic and included in the study.
-
Mogroside Administration: Mogroside V or a mogroside-rich extract is administered orally via gavage. Dosages in studies have ranged from 30 to 300 mg/kg body weight per day. The administration period typically lasts for 4 to 5 weeks.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration:
-
Oral (p.o.): A single dose of Mogroside V (e.g., 5.0 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.): A single dose of Mogroside V (e.g., 2.0 mg/kg) is administered via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Mogroside V and its metabolites (like Mogroside IIIA1) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies on Mogroside V and its metabolite, Mogroside IIIA1.
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite Mogroside IIIA1 in Rats
| Parameter | Mogroside V (Intravenous, 2.0 mg/kg) | Mogroside V (Oral, 5.0 mg/kg) | Mogroside IIIA1 (Metabolite after oral Mogroside V) | Reference |
| Cmax (ng/mL) | - | Not Detected | 163.80 ± 25.56 (T2DM rats) | [1] |
| AUC(0-t) (h·ng/mL) | - | - | 2327.44 ± 474.63 (T2DM rats) | [1] |
| t1/2 (h) | - | - | - | |
| Absolute Bioavailability (F) | - | 8.73 ± 1.46% | - | |
| MRT(0-t) (h) | 1.53 ± 0.19 | - | 12.04 ± 0.97 (T2DM rats) | [1] |
Note: Mogroside V is poorly absorbed orally and is rapidly metabolized. Mogroside IIIA1 is a major metabolite detected in plasma after oral administration of Mogroside V.
Table 2: Effects of Mogroside-Rich Extract (MGE) on Biochemical Parameters in HFD/STZ-Induced Diabetic Mice
| Parameter | Control | Diabetic Model | MGE (300 mg/kg) | Reference |
| Fasting Blood Glucose (mmol/L) | 4.8 ± 0.5 | 25.1 ± 2.3 | 13.2 ± 1.8 | [2] |
| Serum Insulin (mU/L) | 15.3 ± 1.2 | 28.7 ± 2.5 | 18.6 ± 1.9 | [2] |
| HOMA-IR | 3.5 ± 0.4 | 34.2 ± 3.1 | 11.6 ± 1.3 | |
| Total Cholesterol (mmol/L) | 2.1 ± 0.2 | 4.5 ± 0.4 | 2.8 ± 0.3 | |
| Triglycerides (mmol/L) | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.1 | |
| HDL-C (mmol/L) | 1.2 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.1 | |
| LDL-C (mmol/L) | 0.5 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1* |
* p < 0.01 vs. Diabetic Model group
Signaling Pathways and Visualizations
The primary mechanism of action for the anti-diabetic effects of mogrosides appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key regulator of cellular energy homeostasis.
Mogroside V Metabolism Workflow
The following diagram illustrates the metabolic fate of Mogroside V after oral administration.
Caption: Metabolic pathway of orally administered Mogroside V.
Experimental Workflow for T2DM Animal Model
This diagram outlines the key steps in the induction of the T2DM model and subsequent treatment.
Caption: Workflow for the HFD+STZ induced T2DM rat model.
AMPK Signaling Pathway Activation by Mogrosides
The following diagram depicts the proposed mechanism of how mogrosides exert their anti-diabetic effects through the AMPK signaling pathway.
Caption: Proposed activation of the AMPK pathway by mogrosides.
Conclusion
While direct in vivo data on Mogroside IIIA2 is lacking, studies on its precursor, Mogroside V, and its primary metabolite, Mogroside IIIA1, provide strong evidence for their therapeutic potential in metabolic diseases, particularly type 2 diabetes. The activation of the AMPK signaling pathway appears to be a central mechanism for these effects, leading to improved glucose and lipid metabolism. Further research is warranted to investigate the specific effects of this compound in vivo to fully elucidate its pharmacological profile and therapeutic utility.
References
- 1. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Pharmacological Profile of Mogroside IIIA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While much of the research has focused on the more abundant Mogroside V, emerging evidence suggests that other mogrosides, including this compound, possess significant pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its antioxidant, anti-inflammatory, and metabolic regulatory effects. Due to the limited availability of data specifically for this compound, information from closely related mogrosides and mogroside extracts is included to provide a broader context for its potential therapeutic applications.
Pharmacodynamics: Key Activities and Mechanisms
Mogrosides, as a class, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and effects on metabolic pathways.[1][2]
Antioxidant Activity
Mogrosides have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. While specific quantitative data for this compound is limited, studies on mogroside extracts containing structurally similar compounds like Mogroside IIA2 provide valuable insights. A mogroside extract containing 0.32 g/100g of Mogroside IIA2 demonstrated potent peroxyl radical scavenging activity.[3] Mogrosides may exert their antioxidant effects by reducing intracellular ROS and modulating the expression of genes involved in glucose metabolism.[4]
Table 1: Antioxidant Activity of a Mogroside Extract
| Assay | IC50 (µg/mL) or Value (µmol TE/g) | Positive Control | Positive Control Value (µg/mL) |
| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 |
| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 |
| Oxygen Radical Absorbance Capacity (ORAC) | 851.8 µmol TE/g | N/A | N/A |
Data from a mogroside extract containing 80.14% total mogrosides, including 0.32% Mogroside IIA2.[3]
Anti-inflammatory Activity
Metabolic Regulation
Mogrosides have been investigated for their potential in regulating glucose and lipid metabolism. Some mogrosides and their aglycone, mogrol, are potent activators of AMP-activated protein kinase (AMPK). Activation of the AMPK signaling pathway plays a crucial role in improving insulin sensitivity and regulating energy homeostasis. Mogroside IIIE, an isomer of this compound, has been shown to alleviate high glucose-induced inflammation and oxidative stress in podocytes through the activation of the AMPK/SIRT1 signaling pathway.
Signaling Pathways
The pharmacological effects of mogrosides are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Mogrosides are thought to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2. This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
Caption: this compound's putative inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. Mogrosides have been shown to modulate the phosphorylation of these kinases, although the precise effects can be cell-type and stimulus-dependent. By regulating MAPK signaling, this compound may further contribute to its anti-inflammatory effects.
Caption: Putative modulation of the MAPK pathway by this compound.
AMPK Signaling Pathway
The AMPK pathway is a key sensor of cellular energy status and a regulator of metabolism. Activation of AMPK by mogrosides can lead to beneficial effects on glucose and lipid metabolism.
Caption: Activation of the AMPK signaling pathway by this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been directly studied. However, research on Mogroside V, which is metabolized to Mogroside IIIA1 (an isomer of this compound), provides valuable insights. After oral administration of Mogroside V to type 2 diabetic rats, its metabolite Mogroside IIIA1 showed a maximum plasma concentration (Cmax) of 163.80 ± 25.56 ng/mL and an area under the plasma concentration-time curve (AUC0-t) of 2327.44 ± 474.63 h·ng/mL. In normal rats, these values were lower, suggesting that the diabetic state may alter the metabolism and absorption of mogrosides.
Mogrosides are primarily metabolized by intestinal microflora. In vitro studies using human intestinal fecal homogenates have shown that various mogrosides are deglycosylated to their common aglycone, mogrol. This suggests that this compound is likely hydrolyzed in the gut to mogrol and its intermediate glycosides before absorption.
Table 2: Pharmacokinetic Parameters of Mogroside IIIA1 in Rats (following oral administration of Mogroside V)
| Parameter | T2DM Rats (Mean ± SD) | Normal Rats (Mean ± SD) |
| Cmax (ng/mL) | 163.80 ± 25.56 | Not reported |
| AUC0-t (h·ng/mL) | 2327.44 ± 474.63 | Not reported |
Data for Mogroside IIIA1, a close structural analog of this compound.
Toxicology and Safety
Mogroside extracts have been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration. Extensive toxicological studies on mogroside extracts have shown no significant toxicity.
Experimental Protocols
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS radical solution, and the quenching of the radical is measured by the decrease in absorbance at 734 nm. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH). The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by comparing the area under the curve to that of a standard antioxidant, Trolox.
In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The cells are co-treated with various concentrations of the test compound. After a defined incubation period, the amount of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The IC50 value for NO inhibition is then determined.
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Cells (e.g., macrophages) are stimulated with LPS in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Western Blot Analysis for iNOS and COX-2 Expression: Cells are treated as in the NO inhibition assay. Total cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS and COX-2 proteins are detected using specific primary antibodies and visualized with a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
In Vitro Metabolism Assay
-
Human Intestinal Fecal Homogenate Metabolism Assay: A pooled homogenate of human feces is prepared in a suitable buffer under anaerobic conditions. The test compound (this compound) is incubated with the fecal homogenate at 37°C. Samples are taken at various time points and analyzed by LC-MS to identify and quantify the parent compound and its metabolites.
Caption: Workflow for in vitro metabolism of this compound.
Conclusion and Future Directions
This compound, a component of monk fruit, shows promise as a bioactive compound with potential therapeutic applications in conditions associated with oxidative stress, inflammation, and metabolic dysregulation. While direct evidence for its pharmacological profile is still emerging, data from related mogrosides suggest that it likely shares similar mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and AMPK.
Future research should focus on isolating pure this compound and conducting comprehensive in vitro and in vivo studies to:
-
Quantify its specific antioxidant and anti-inflammatory potency (e.g., IC50 values).
-
Elucidate its precise interactions with signaling pathway components.
-
Determine its pharmacokinetic and metabolic profile.
-
Evaluate its efficacy in relevant animal models of disease.
Such studies will be crucial for validating the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Mogroside IIIA2 from Siraitia grosvenorii Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine of the Cucurbitaceae family native to Southern China[1]. The fruit is renowned for its intense sweetness, which is attributed to a group of triterpenoid glycosides called mogrosides[2]. Among these, Mogroside V is the most abundant and is widely used as a natural, non-caloric sweetener[2][3][4]. However, other minor mogrosides, including Mogroside IIIA2, are also present in the fruit and are of significant interest for their potential biological activities.
This compound is a cucurbitane-type triterpenoid glycoside that contributes to the overall phytochemical profile of monk fruit. The isolation and purification of less abundant mogrosides like this compound are crucial for pharmacological studies, reference standard preparation, and the development of novel therapeutic agents. Mogrosides, as a class, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects. These properties are often linked to the modulation of key signaling pathways, such as the NF-κB, MAPK, and Nrf2/ARE pathways.
These application notes provide detailed protocols for the extraction of a mogroside-rich fraction from Siraitia grosvenorii fruit and subsequent purification strategies to isolate this compound.
Experimental Protocols
The extraction and purification of this compound is a multi-step process involving an initial crude extraction from the fruit, followed by several chromatographic purification stages to separate the various mogrosides.
General Experimental Workflow
The overall process involves pre-treatment of the fruit, a primary extraction to obtain a crude mogroside mixture, and subsequent purification steps to isolate the target compound, this compound.
Caption: Workflow for this compound Extraction and Purification.
Protocol 1: Primary Extraction of Crude Mogrosides
This protocol aims to extract a broad range of mogrosides from the fruit matrix. Hot water extraction is a common, simple, and low-cost method that yields a high amount of total mogrosides.
Materials & Equipment:
-
Fresh or dried Siraitia grosvenorii fruit
-
Deionized water or ethanol (60-70%)
-
Blender or grinder
-
Heating mantle with stirrer
-
Reflux condenser
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Pre-treatment: Wash fresh fruits to remove impurities. Crush the entire fruit, avoiding crushing the seeds, as they contain different compounds. For dried fruit, pulverize into a coarse powder.
-
Solvent Addition: Add the solvent (deionized water or aqueous ethanol) to the crushed fruit material. A typical solid-to-liquid ratio is between 1:15 and 1:45 (g/mL).
-
Extraction:
-
Hot Water Extraction (Decoction): Heat the mixture to 80-100°C and maintain for 1-5 hours. It is common to perform this extraction three times, combining the liquid extracts from each cycle.
-
Ethanol Extraction: Reflux the mixture with 60-70% ethanol at 60-80°C for 2-4 hours. Repeat the extraction process 2-3 times for optimal yield.
-
-
Separation: After extraction, cool the mixture to room temperature. Centrifuge the slurry at approximately 5000 rpm for 30 minutes to separate the solid residue from the liquid extract.
-
Filtration: Filter the supernatant to remove any remaining fine particles.
-
Concentration (Optional): The resulting filtrate, or crude extract, can be concentrated under reduced pressure to reduce the volume before purification.
Protocol 2: Advanced Primary Extraction Methods
To improve efficiency, advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.
-
Ultrasonic-Assisted Extraction (UAE):
-
Setup: Place the fruit-solvent mixture (e.g., 60% ethanol, 1:45 g/mL ratio) in a vessel and immerse the probe of an ultrasonic device.
-
Sonication: Apply ultrasound at a frequency of 40 kHz at a controlled temperature of 55°C for approximately 45 minutes. Sonication creates cavitation, which disrupts plant cell walls and enhances mass transfer.
-
Post-Extraction: Follow steps 4-6 from Protocol 1.
-
-
Microwave-Assisted Extraction (MAE):
-
Setup: Use a microwave extraction system. Place the fruit-solvent mixture (e.g., water, 1:8 g/mL ratio) into the microwave vessel.
-
Extraction: Apply microwave power (e.g., 750 W) for a short duration, typically 15 minutes.
-
Post-Extraction: Follow steps 4-6 from Protocol 1.
-
Protocol 3: Purification of this compound
The crude extract contains a complex mixture of mogrosides, flavonoids, and other compounds. A multi-step chromatographic process is required for isolation.
Step 1: Macroporous Resin Column Chromatography (Initial Cleanup) This step separates the total mogrosides from sugars, pigments, and other polar impurities.
-
Resin Selection & Preparation: Use a macroporous adsorbent resin such as D101 or AB-8. Pre-treat the resin by washing sequentially with ethanol and then water until the effluent is clear.
-
Column Loading: Pass the crude extract through the prepared resin column. The mogrosides will adsorb to the resin.
-
Washing: Wash the column with deionized water to remove highly polar impurities. Subsequently, wash with a low-concentration ethanol solution (e.g., 20%) to remove more impurities.
-
Elution: Elute the total mogroside fraction from the resin using a higher concentration of ethanol (e.g., 50-70%).
-
Collection & Concentration: Collect the eluate containing the mogrosides and concentrate it under vacuum to obtain a total mogroside powder.
Step 2: Silica Gel Column Chromatography (Fractionation) This step separates the total mogroside fraction into groups based on polarity, allowing for the isolation of less abundant mogrosides.
-
Preparation: Mix the concentrated mogroside fraction with a small amount of silica gel to create a dry powder.
-
Column Packing: Pack a column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate and ethanol).
-
Loading & Elution: Load the prepared sample onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
Step 3: Semi-Preparative HPLC (Final Purification) For high-purity this compound, a final purification step using semi-preparative HPLC is necessary.
-
Column & Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of acetonitrile and water (often with a small amount of formic or phosphoric acid).
-
Injection: Dissolve the enriched this compound fraction from the silica gel column in the mobile phase and inject it into the HPLC system.
-
Separation & Collection: Run the separation program. Collect the peak corresponding to this compound, as identified by comparison with a reference standard or by subsequent structural analysis (e.g., LC-MS).
-
Drying: Lyophilize or dry the collected fraction under vacuum to obtain pure this compound powder.
Quantitative Data on Extraction Methods
The efficiency of the primary extraction step is critical for the final yield. The following table summarizes various methods and their reported yields for total mogrosides.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6% | |
| Shaking Extraction | 50% Ethanol | 1:20 | 60°C | 3 x 100 min | 5.9% | |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55°C | 45 min | 2.98% | |
| Microwave-Assisted | Water | 1:8 | N/A (750 W) | 15 min | 0.73% | |
| Flash Extraction | N/A | 1:20 | 40°C | 7 min | 6.9% |
Note: Yields can vary significantly based on fruit maturity, quality, and specific process parameters.
Associated Signaling Pathways
Mogrosides have been shown to modulate several key signaling pathways related to inflammation and oxidative stress, which underpins their therapeutic potential.
Caption: Mogroside-mediated Inhibition of the NF-κB Signaling Pathway.
References
Application Notes and Protocols for the Optimization of Mogroside IIIA2 Extraction Yield
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on optimizing the extraction of Mogroside IIIA2 from Siraitia grosvenorii (monk fruit), including detailed protocols for various extraction methods, comparative data on yields, and visualization of experimental workflows.
Introduction to this compound
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While Mogroside V is the most abundant and well-known sweet component of monk fruit, other mogrosides, including this compound, contribute to the overall bioactivity and flavor profile of the extract.[1][2] These compounds are of significant interest to the pharmaceutical and food industries due to their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3] Optimizing the extraction of specific mogrosides like IIIA2 is crucial for targeted research and the development of novel products.
Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The primary methods employed for mogroside extraction include conventional solvent extraction and advanced techniques that enhance efficiency.
-
Conventional Methods: Hot water extraction (decoction) and solvent (ethanol) extraction are traditional, straightforward, and cost-effective methods.[4][5]
-
Advanced Methods: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and flash extraction offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.
The principle behind these advanced methods lies in their ability to efficiently disrupt plant cell walls, thereby facilitating the release of intracellular components into the solvent.
Comparative Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies on mogroside extraction. While most studies focus on total mogrosides or Mogroside V, these parameters provide a strong starting point for the optimization of this compound extraction due to the structural similarity of these compounds.
Table 1: Hot Water Extraction Parameters and Mogroside Yields
| Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Extraction Time (min) | Number of Extractions | Yield of Total Mogrosides (%) | Reference |
| 1:15 | Not Specified | 60 | 3 | 5.6 | |
| 1:3 | Boiling | 180-300 | 3 | 1.8 (with membrane separation) | |
| 1:8 | Not Specified | 15 (microwave assisted) | 1 | 0.73 |
Table 2: Ethanol Extraction Parameters and Mogroside Yields
| Ethanol Concentration (%) | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Extraction Time (min) | Yield of Total Mogrosides (%) | Reference |
| 50 | 1:20 | 60 | 100 (shaking) | 5.9 | |
| 70 | Not Specified | Not Specified | Not Specified | 0.5 (with macroporous resin purification) | |
| 88 | 80 | 118 | Not Specified | Not Specified (Optimized for flavonoids) | |
| 80 (Methanol-water) | Not Specified | Not Specified | 30 (ultrasonic) | Not Specified (Used for analysis) |
Table 3: Ultrasound-Assisted Extraction (UAE) Parameters and Mogroside Yields
| Solvent | Ethanol Concentration (%) | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Frequency (kHz) | Yield of Total Mogrosides (%) | Reference |
| Water/Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Higher than conventional methods | |
| Ethanol | 60 | 1:45 | 55 | 45 | 40 | 2.98 | |
| Not Specified | Not Specified | 1:30 | 50 | 40 | 20 | 3.97 |
Table 4: Microwave-Assisted Extraction (MAE) Parameters and Mogroside Yields
| Solvent | Solid-to-Liquid Ratio (g/mL) | Microwave Power (W) | Time (min) | Yield of Total Mogrosides (%) | Reference |
| Water | 1:8 | 750 | 15 | 0.73 | |
| Water | 1:30 | 638 | 25 (twice) | 1.31 | |
| 40% Ethanol | 1:30 | 495 | 6 | 0.8 |
Table 5: Flash Extraction Parameters and Mogroside Yields
| Solid-to-Liquid Ratio (g/mL) | Blade Speed (r/min) | Temperature (°C) | Time (min) | Yield of Total Mogrosides (%) | Purity (%) | Reference |
| 1:20 | 6000 | 40 | 7 | 6.9 | >92 |
Experimental Protocols
The following are detailed protocols for the extraction of this compound. It is recommended to perform small-scale pilot experiments to optimize these parameters for your specific raw material and equipment.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions reported for total mogrosides and is expected to yield good results for this compound.
Materials and Equipment:
-
Dried and powdered monk fruit
-
60% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Stirring plate and stir bar
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered monk fruit and place it into a 500 mL beaker.
-
Add 450 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz.
-
Set the temperature of the ultrasonic bath to 55°C.
-
Begin sonication and stirring for a duration of 45 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue.
-
Collect the supernatant (extract).
-
For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 60°C to remove the ethanol.
-
The resulting aqueous concentrate can be freeze-dried to obtain a crude mogroside powder.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol utilizes microwave energy to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered monk fruit
-
Deionized water
-
Microwave extraction system
-
Extraction vessel
-
Filter paper or centrifugation system
-
Rotary evaporator or freeze-dryer
Procedure:
-
Place 10 g of dried, powdered monk fruit into a suitable microwave extraction vessel.
-
Add 80 mL of deionized water to achieve a solid-to-liquid ratio of 1:8.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 750 W and the extraction time to 15 minutes.
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the solid residue.
-
Collect the filtrate, which contains the mogrosides.
-
The crude extract can be concentrated and dried as described in Protocol 1.
Protocol 3: Flash Extraction of this compound
This method is a rapid extraction technique that has shown high efficiency.
Materials and Equipment:
-
Dried and powdered monk fruit
-
Deionized water
-
High-speed blender or homogenizer (flash extractor)
-
Beaker
-
Filter paper or centrifugation system
Procedure:
-
Weigh 10 g of dried, powdered monk fruit.
-
Add 200 mL of deionized water to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Transfer the mixture to a high-speed blender.
-
Set the blade speed to 6000 r/min and the temperature to 40°C.
-
Homogenize the mixture for 7 minutes.
-
After extraction, separate the solid and liquid phases by filtration or centrifugation.
-
The resulting liquid extract can be further processed for purification.
Purification of this compound
Following crude extraction, purification is necessary to isolate this compound. A common and effective method involves the use of macroporous resins.
Protocol 4: Macroporous Resin Column Chromatography
Materials and Equipment:
-
Crude mogroside extract
-
Macroporous adsorption resin (e.g., D101, HZ 806)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Procedure:
-
Pre-treat the macroporous resin by washing it sequentially with ethanol and then deionized water until the eluent is clear.
-
Pack the resin into a glass column.
-
Dissolve the crude mogroside extract in deionized water.
-
Load the dissolved extract onto the prepared column at a controlled flow rate.
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elute the adsorbed mogrosides with a stepwise or gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound and concentrate them to obtain a purified product.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Signaling Pathway
Mogrosides have been reported to exhibit antioxidant effects, which may involve the modulation of cellular signaling pathways such as the one involving AKT1. Mogroside V has been shown to inhibit the production of reactive oxygen species (ROS) by blocking the phosphorylation of AKT1. While specific data for this compound is limited, a similar mechanism can be hypothesized.
Caption: Hypothesized antioxidant mechanism of this compound via AKT1 signaling.
References
- 1. maxapress.com [maxapress.com]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. hielscher.com [hielscher.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Extraction of Mogroside IIIA2 from Siraitia grosvenorii
Introduction
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, low-calorie sweetener. The efficient extraction of specific mogrosides like this compound is crucial for research into their individual biological activities and for the development of purified sweetener formulations. Microwave-assisted extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. This method utilizes microwave energy to heat the solvent and sample, leading to faster extraction times, reduced solvent consumption, and potentially higher yields compared to traditional methods.[3] This application note provides a detailed protocol for the microwave-assisted extraction of this compound from dried monk fruit.
Data Presentation: MAE Parameters for Mogrosides
The following table summarizes various parameters for the microwave-assisted extraction of total mogrosides from Siraitia grosvenorii, which can serve as a starting point for optimizing the extraction of this compound.
| Parameter | Value | Solvent | Yield | Reference |
| Microwave Power | 750 W | Water | 0.73% | |
| Extraction Time | 15 min | Water | 0.73% | |
| Solid/Liquid Ratio | 1:8 (g/mL) | Water | 0.73% | |
| Microwave Power | 638 W | Water | 1.31% | |
| Extraction Time | 25 min (x2) | Water | 1.31% | |
| Solid/Liquid Ratio | 1:30 (g/mL) | Water | 1.31% | |
| Microwave Power | 495 W | 40% Ethanol | 0.8% | |
| Extraction Time | 6 min | 40% Ethanol | 0.8% | |
| Solid/Liquid Ratio | 1:30 (g/mL) | 40% Ethanol | 0.8% |
Experimental Protocol: Microwave-Assisted Extraction of this compound
This protocol details the methodology for extracting this compound from dried monk fruit using a microwave extraction system.
1. Materials and Equipment
-
Dried Siraitia grosvenorii (monk fruit)
-
Deionized water or Ethanol (analytical grade)
-
Microwave extraction system (e.g., CEM MARS, Anton Paar Multiwave)
-
Grinder or mill
-
Extraction vessels (microwave-safe)
-
Filtration apparatus (e.g., Büchner funnel, vacuum filter)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Sample Preparation
-
Select high-quality, dried monk fruit.
-
Wash the fruit to remove any surface impurities and dry thoroughly.
-
Grind the dried fruit into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Store the powdered sample in an airtight container in a cool, dry place until use.
3. Microwave-Assisted Extraction Procedure
-
Weigh a precise amount of the powdered monk fruit (e.g., 5.0 g) and place it into a microwave-safe extraction vessel.
-
Add the selected extraction solvent (e.g., deionized water or 40% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Securely cap the extraction vessel and place it in the microwave extraction system.
-
Set the extraction parameters based on the desired conditions. A starting point could be:
-
Microwave Power: 500 W
-
Extraction Time: 10 minutes
-
Temperature: 80°C (if temperature control is available)
-
-
Initiate the microwave extraction program.
-
After the extraction is complete, allow the vessel to cool to a safe temperature before opening.
4. Post-Extraction Processing
-
Filter the extract through filter paper using a vacuum filtration setup to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the mogrosides.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50-60°C) to remove the solvent.
-
The resulting concentrated extract can be freeze-dried or vacuum-dried to obtain a solid powder.
5. Analysis of this compound
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or the mobile phase).
-
Analyze the concentration of this compound in the extract using a validated HPLC method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV detector at around 203 nm.
-
Quantify this compound by comparing the peak area with that of a certified reference standard.
Visualizations
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Disclaimer: This protocol provides a general guideline. Optimization of the extraction parameters (microwave power, time, solvent, and solid-to-liquid ratio) is recommended to maximize the yield of this compound for your specific equipment and sample matrix.
References
Application Notes and Protocols for the Purification of Mogroside IIIA2 using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIIA2 is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Like other mogrosides, it is a non-caloric sweetener and possesses various potential pharmacological activities, including antioxidant and antidiabetic effects.[1][2] The purification of individual mogrosides, such as this compound, is essential for detailed bioactivity screening, pharmacological studies, and potential therapeutic development. This document provides a comprehensive overview and a generalized protocol for the purification of this compound from a crude monk fruit extract using column chromatography. While specific, optimized protocols for this compound are not extensively detailed in publicly available literature, this guide is based on established methods for the separation of similar mogrosides.
Introduction to Mogroside Purification
The primary sweetening components of monk fruit are a group of compounds known as mogrosides.[3] Mogroside V is the most abundant of these, and consequently, most purification strategies are optimized for its isolation.[4] Mogrosides share a common aglycone, mogrol, and differ in the number and linkage of glucose units.[5] This structural similarity presents a significant challenge for their separation.
Column chromatography is a widely employed technique for the purification of natural products like mogrosides. The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel, macroporous resin) and a mobile phase (a solvent or a mixture of solvents). The choice of stationary and mobile phases is critical for achieving high-resolution separation of structurally similar mogrosides.
Generalized Purification Workflow
The purification of this compound from a crude extract typically involves a multi-step process to remove impurities and separate it from other mogrosides. A general workflow is outlined below.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, it is of significant interest for its potential therapeutic properties and as a natural, non-caloric sweetener. High-purity this compound is essential for pharmacological studies, reference standards, and inclusion in drug formulations. High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the isolation and purification of individual mogrosides from complex plant extracts. This application note provides a detailed protocol for the purification of this compound using preparative HPLC.
Pre-purification of Total Mogrosides
Prior to preparative HPLC, it is crucial to enrich the concentration of total mogrosides from the crude monk fruit extract. This multi-step process typically involves extraction followed by purification using macroporous resins.
Experimental Protocol:
-
Extraction:
-
Dried and powdered monk fruit is extracted with hot water (e.g., a material-to-liquid ratio of 1:15 to 1:20 g/mL) multiple times to ensure efficient extraction of the water-soluble mogrosides.[1]
-
Alternatively, ultrasound-assisted extraction using a methanol/water mixture (e.g., 80:20 v/v) can be employed for optimal results.[2]
-
-
Macroporous Resin Chromatography:
-
The crude extract is passed through a column packed with a suitable macroporous resin (e.g., HZ 806) to adsorb the mogrosides.[3]
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.[3]
-
The mogrosides are then eluted with an aqueous ethanol solution (e.g., 40% ethanol).[3]
-
The resulting eluate, enriched with total mogrosides, is collected and concentrated under vacuum. This enriched fraction serves as the starting material for HPLC purification.
-
Preparative HPLC Purification of this compound
This protocol outlines the separation of individual mogrosides, with a focus on isolating this compound, using preparative HPLC. The conditions provided are based on established methods for similar mogrosides and may require optimization for specific instrumentation and sample matrices.
Experimental Protocol:
-
Sample Preparation: Dissolve the pre-purified mogroside extract in the initial mobile phase solvent or a compatible solvent (e.g., 50% methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of mogrosides.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), often with a modifier like 0.1% formic acid to improve peak shape, is effective.
-
Detection: Mogrosides have a weak UV chromophore and are typically detected at low wavelengths, such as 203 nm or 210 nm. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be utilized for more sensitive and specific detection.
-
Data Presentation:
Table 1: Analytical HPLC Parameters for Mogroside Analysis
| Parameter | Condition | Reference |
| Column | Agilent Poroshell 120 SB C18 | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.25 mL/min | |
| Detection | ESI-MS/MS |
Table 2: Example Preparative HPLC Conditions for Mogroside Purification
| Parameter | Condition | Reference |
| Column | ODS (C18) Preparative Column (e.g., 20 mm x 250 mm) | |
| Mobile Phase | Isocratic 30% aqueous methanol | |
| Flow Rate | 8 mL/min | |
| Detection | UV at 210 nm |
Note: The conditions in Table 2 are for a general mogroside separation and should be optimized for this compound, likely requiring a gradient elution to resolve it from other closely related mogrosides.
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by rotary evaporation under reduced pressure.
-
Lyophilization: Lyophilize the aqueous residue to obtain the purified this compound as a solid powder.
Visualizing the Workflow
The following diagrams illustrate the key processes in the purification of this compound.
Caption: Overall workflow for this compound purification.
Caption: Logical flow of the preparative HPLC process.
References
Application Note: Quantification of Mogroside IIIA2 using LC-MS/MS
This application note details a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Mogroside IIIA2 in biological matrices. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and quality control of products containing Siraitia grosvenorii (monk fruit) extracts.
Introduction
Mogrosides are a group of triterpene glycosides that are the main sweet components of monk fruit. Mogroside V is the most abundant, and upon oral administration, it is metabolized into various smaller mogrosides, including this compound. Understanding the pharmacokinetic profile of these metabolites is essential for evaluating the bioactivity and safety of monk fruit extracts. This LC-MS/MS method provides a robust and reliable tool for the accurate quantification of this compound.
Principle
The method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After a simple protein precipitation step to extract the analyte from the plasma sample, the supernatant is injected into the LC-MS/MS system. This compound is separated from other matrix components on a reversed-phase C18 column using a gradient elution. The analyte is then ionized using electrospray ionization (ESI) in negative mode and detected by multiple reaction monitoring (MRM) for specific and sensitive quantification.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Apparatus and Reagents
-
Apparatus:
-
Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
-
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
-
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions at desired concentrations.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to obtain a series of calibration standards with concentrations ranging from 25 ng/mL to 800 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation from Plasma
-
To a 75 µL plasma sample, add 250 µL of methanol for protein precipitation.[2][3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Poroshell 120 SB C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient Elution | A gradient elution should be optimized to achieve good separation of this compound from matrix components. A typical gradient might start at 15-30% B and increase to elute the analyte. |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | The [M-H]⁻ ion for this compound should be determined by direct infusion of the standard. |
| Product Ion (Q3) | The most abundant and stable fragment ion should be selected for quantification. |
| Collision Energy | Optimized for the specific precursor-to-product ion transition. |
| Capillary Voltage | ~3500 V |
| Drying Gas Temp. | ~350 °C |
| Nebulizer Pressure | ~40 psi |
Data Presentation
The quantitative performance of the method should be evaluated and summarized as follows:
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 25 - 800 | ≥0.99 | 9.288 - 18.159 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | TBD | < 15% | < 15% | 85 - 115% |
| Medium | TBD | < 15% | < 15% | 85 - 115% |
| High | TBD | < 15% | < 15% | 85 - 115% |
TBD: To be determined during method validation. The acceptable ranges for precision (as relative standard deviation, %RSD) and accuracy are typically within ±15% (±20% at the LLOQ).
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 95.5 - 103.7 |
Discussion
This application note provides a framework for developing and validating a robust LC-MS/MS method for the quantification of this compound. The simple sample preparation procedure and the high selectivity of the MRM detection mode ensure reliable and accurate results. This method can be successfully applied to pharmacokinetic studies of mogrosides in various biological matrices, contributing to a better understanding of their absorption, distribution, metabolism, and excretion. The presented parameters can be used as a starting point and should be optimized for the specific instrumentation and application.
References
- 1. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 2. pjps.pk [pjps.pk]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2 is a cucurbitane triterpenoid glycoside and a minor sweet component found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As with other mogrosides, it is of significant interest to the food, beverage, and pharmaceutical industries as a natural, non-caloric sweetener. Accurate and precise analytical methodologies are crucial for the quality control, characterization, and development of products containing this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be employed for quantitative analysis.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using NMR spectroscopy.
Qualitative Analysis by 1D and 2D NMR
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation and identity confirmation of this compound. These experiments provide information on the chemical environment of each proton and carbon atom, as well as their connectivity.
Data Presentation: 1H and 13C NMR Chemical Shifts
Table 1: 1H NMR Chemical Shift Data for Mogroside IIIA1 (500 MHz, CD3OD) [2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1α | 1.65 | m | |
| 1β | 1.15 | m | |
| 2α | 2.05 | m | |
| 2β | 1.80 | m | |
| 3 | 3.23 | dd | 11.5, 4.5 |
| 6 | 5.75 | d | 5.5 |
| 7α | 2.40 | m | |
| 7β | 2.25 | m | |
| 10 | 2.50 | m | |
| 11 | 3.85 | t | 8.0 |
| 12α | 1.95 | m | |
| 12β | 1.45 | m | |
| 16α | 2.10 | m | |
| 16β | 1.90 | m | |
| 17 | 1.75 | m | |
| 20 | 1.60 | m | |
| 22 | 1.50 | m | |
| 23 | 1.55 | m | |
| 24 | 3.80 | m | |
| 18 | 1.05 | s | |
| 19 | 0.86 | s | |
| 21 | 0.97 | d | 6.5 |
| 26 | 1.18 | s | |
| 27 | 1.18 | s | |
| 28 | 1.10 | s | |
| 29 | 1.12 | s | |
| Glc I (C-3) | |||
| 1' | 4.55 | d | 7.5 |
| Glc II (C-24) | |||
| 1'' | 4.45 | d | 8.0 |
| Glc III (C-24) | |||
| 1''' | 4.70 | d | 7.5 |
Table 2: 13C NMR Chemical Shift Data for Mogroside IIIA1 (125 MHz, CD3OD) [2]
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glc I (C-3) | ||
| 1 | 35.0 | 1' | 105.0 |
| 2 | 28.0 | 2' | 75.5 |
| 3 | 90.5 | 3' | 78.0 |
| 4 | 40.0 | 4' | 71.5 |
| 5 | 142.0 | 5' | 77.5 |
| 6 | 122.0 | 6' | 62.5 |
| 7 | 42.0 | Glc II (C-24) | |
| 8 | 51.0 | 1'' | 104.5 |
| 9 | 52.0 | 2'' | 82.0 |
| 10 | 38.0 | 3'' | 78.0 |
| 11 | 69.0 | 4'' | 71.5 |
| 12 | 48.0 | 5'' | 77.5 |
| 13 | 49.0 | 6'' | 69.5 |
| 14 | 50.0 | Glc III (C-24) | |
| 15 | 33.0 | 1''' | 105.5 |
| 16 | 36.0 | 2''' | 75.0 |
| 17 | 54.0 | 3''' | 78.5 |
| 18 | 20.0 | 4''' | 71.8 |
| 19 | 29.0 | 5''' | 78.2 |
| 20 | 37.0 | 6''' | 63.0 |
| 21 | 19.0 | ||
| 22 | 39.0 | ||
| 23 | 31.0 | ||
| 24 | 77.0 | ||
| 25 | 73.6 | ||
| 26 | 26.0 | ||
| 27 | 26.5 | ||
| 28 | 30.0 | ||
| 29 | 21.0 | ||
| 30 | 18.0 |
Experimental Protocol: Qualitative NMR Analysis
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for the structural characterization of this compound.
1. Sample Preparation
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of deuterated methanol (CD3OD).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Calibration
-
Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for the 1H and 13C frequencies.
-
Lock the spectrometer on the deuterium signal of the CD3OD solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Calibrate the 90° pulse width for both 1H and 13C channels.
3. 1D NMR Data Acquisition
-
1H NMR:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 180 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.
-
4. 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and linking substructures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
5. Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak of CD3OD (δH 3.31 ppm, δC 49.0 ppm).
-
Integrate the 1H NMR signals.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound, using the data for Mogroside IIIA1 as a guide.
Quantitative Analysis by qNMR
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or the concentration of a specific analyte in a mixture without the need for a specific reference standard for the analyte itself. The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Experimental Protocol: Quantitative 1H NMR (qNMR) Analysis
This protocol describes the determination of the purity of a this compound sample using an internal standard.
1. Materials
-
This compound sample.
-
High-purity internal standard (IS) with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone). The IS should have at least one signal that is sharp, well-resolved from the analyte signals, and in a relatively uncrowded region of the spectrum.
-
Deuterated solvent (e.g., CD3OD).
-
High-precision analytical balance.
2. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot of this solution to a 5 mm NMR tube.
3. qNMR Data Acquisition
-
Use a 500 MHz or higher NMR spectrometer.
-
Ensure the spectrometer is properly tuned, locked, and shimmed.
-
Crucial Acquisition Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals being used for quantification. This ensures complete relaxation and accurate signal integration. A typical starting value is 30-60 seconds.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a good digital resolution.
-
4. Data Processing and Calculation
-
Process the spectrum as described in the qualitative analysis section.
-
Carefully integrate the selected, well-resolved signal of this compound and the selected signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons giving rise to the selected this compound signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons giving rise to the selected internal standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Table 3: Example qNMR Data and Purity Calculation
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.05 mg |
| Mass of Maleic Acid (m_IS) | 5.20 mg |
| Purity of Maleic Acid (P_IS) | 99.8% |
| Integral of this compound signal (H-6, I_analyte) | 1.00 |
| Number of protons for this compound signal (N_analyte) | 1 |
| Integral of Maleic Acid signal (olefinic protons, I_IS) | 2.15 |
| Number of protons for Maleic Acid signal (N_IS) | 2 |
| Molecular Weight of this compound (MW_analyte) | 963.1 g/mol |
| Molecular Weight of Maleic Acid (MW_IS) | 116.07 g/mol |
| Calculated Purity of this compound | 95.3% |
Mandatory Visualizations
Experimental Workflow for NMR Analysis of this compound
Caption: General workflow for the NMR analysis of this compound.
Simplified Mogroside Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of mogrosides.
References
Application Notes and Protocols for MTT Assay: Assessing the Cytotoxicity of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening components isolated from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Mogroside IIIA2 is one of the several cucurbitane-type triterpenoid glycosides found in monk fruit.[1] While extensive research has been conducted on other mogrosides like Mogroside V and Mogroside IIIE, specific cytotoxic data for this compound is limited. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[2]
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan solution is then measured spectrophotometrically, which is directly proportional to the number of viable cells.
This protocol offers a step-by-step guide for researchers to evaluate the potential cytotoxic effects of this compound on various cell lines. Due to the lack of specific published data on this compound's cytotoxicity, this protocol emphasizes the importance of preliminary dose-range finding experiments to determine the appropriate concentration range for definitive studies.
Data Presentation
| Mogroside Derivative | Cell Line(s) | Observed Effect | Effective Concentration/IC50 | Reference(s) |
| Mogroside V | PANC-1 (Pancreatic) | Inhibition of proliferation, induction of apoptosis | Concentration-dependent effects observed up to 250 µmol/L | |
| Mogroside IVe | HT29 (Colorectal), Hep-2 (Laryngeal) | Dose-dependent inhibition of proliferation | Significant effects observed in a dose-dependent manner | |
| Monk Fruit Extract (LLE) | T24 (Bladder), PC-3 (Prostate), MDA-MB231 (Breast), A549 (Lung), HepG2 (Liver) | Significant reduction in cell viability | ≥2 µg/ml | |
| Monk Fruit Extract (MOG) | T24 (Bladder), PC-3 (Prostate), MDA-MB231 (Breast), A549 (Lung), HepG2 (Liver) | Significant reduction in cell viability | ≥1.5 mg/ml |
Experimental Protocols
Materials and Reagents
-
This compound (of highest purity available)
-
Selected cancer cell line(s) (e.g., HepG2, A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a high-concentration stock solution (e.g., 10-100 mM). Note: The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
MTT Assay Protocol
This protocol is designed for adherent cells. For suspension cells, centrifugation steps will be required to pellet the cells before changing media.
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cells in a complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of treatment and do not become confluent by the end of the assay. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium.
-
Dose-Range Finding (Preliminary Experiment): It is crucial to first perform a dose-range finding experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to identify the effective cytotoxic range for this compound on the chosen cell line.
-
Definitive Experiment: Based on the preliminary results, prepare a narrower range of at least 5-7 concentrations for the definitive assay to accurately determine the IC50 value.
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "untreated" control wells containing cells treated with the vehicle (solvent) at the same final concentration used in the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
Day 4 (after 48h incubation): MTT Addition and Incubation
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
Day 4: Solubilization and Absorbance Reading
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO (or another appropriate solubilizing agent) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the "cell-free" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism, SigmaPlot).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Potential Signaling Pathway
Based on studies of other mogrosides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism.
Caption: Plausible intrinsic apoptosis pathway potentially modulated by this compound.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TUNEL Assay: Investigating Mogroside-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Several studies have indicated that mogrosides can induce apoptosis, or programmed cell death, in various cell types. This is a critical mechanism in cancer therapy and in the regulation of cellular homeostasis. While specific data on Mogroside IIIA2 is limited in the currently available literature, extensive research on related compounds like Mogroside IIe, IIIE, and V provides a strong foundation for investigating its apoptotic effects.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a key hallmark of late-stage apoptosis.[1] This document provides detailed protocols and application notes for utilizing the TUNEL assay to assess apoptosis induced by mogrosides, drawing upon established methodologies for similar compounds.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of the 3'-OH ends of DNA strand breaks, which are abundant during apoptosis.[2][3] Terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to these ends.[1][4] The incorporated label can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.
Signaling Pathways of Mogroside-Induced Apoptosis
Studies on various mogrosides suggest that they can induce apoptosis through multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results. Key mechanisms include:
-
Mitochondrial (Intrinsic) Pathway : This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
Death Receptor (Extrinsic) Pathway : This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.
-
Endoplasmic Reticulum (ER) Stress Pathway : Severe or prolonged ER stress can trigger apoptosis through the activation of caspase-12.
-
AMPK/SIRT1 Signaling Pathway : Mogroside IIIE has been shown to alleviate high glucose-induced apoptosis in podocytes by activating the AMPK/SIRT1 signaling pathway.
The interplay of these pathways culminates in the activation of executioner caspases, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation detected by the TUNEL assay.
Below is a diagram illustrating a generalized signaling pathway for mogroside-induced apoptosis.
References
- 1. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Mogroside IIIA2 as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] As a member of the mogroside family, which are the principal sweetening and bioactive components of monk fruit, this compound serves as a critical reference standard in the phytochemical analysis of this economically important plant. Its accurate quantification is essential for the quality control of monk fruit extracts used as natural sweeteners and in traditional medicine. Furthermore, emerging research on the pharmacological activities of individual mogrosides, including their antioxidant, anti-inflammatory, and anticancer properties, necessitates the use of pure reference standards like this compound for in-depth biological investigations.[2][3][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, along with a summary of its physicochemical properties and an overview of its role in understanding the biological activities of mogroside-containing extracts.
Physicochemical Properties of this compound
Accurate characterization of the reference standard is fundamental to its application in quantitative analysis. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 88901-43-3 |
| Molecular Formula | C48H82O19 |
| Molecular Weight | 963.15 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in DMSO and pyridine.[1] |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light and moisture. |
| Stability | Mogrosides are generally stable at a pH range of 3-11 and are heat stable. Aqueous solutions should be used fresh. |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration curves and quality control samples.
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of methanol to the flask and sonicate for 10 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Calculate the exact concentration of the stock solution based on the purity of the standard.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.
-
A typical concentration range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare fresh working solutions daily.
-
Quantification of this compound in Siraitia grosvenorii Extract by HPLC-UV
Objective: To determine the concentration of this compound in a monk fruit extract sample using an external standard method.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-20 min, 20-35% A; 20-30 min, 35-50% A; 30-40 min, 50-20% A. The exact gradient should be optimized for the specific sample matrix. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the dried monk fruit extract into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water.
-
Sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Inject a quality control (QC) standard periodically to monitor system performance.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Visualization of Methodologies and Biological Pathways
Experimental Workflow for Quantification
References
Troubleshooting & Optimization
Improving Mogroside IIIA2 purity during purification
Introduction: This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of mogrosides. While the user specified an interest in Mogroside IIIA2, the available scientific literature predominantly focuses on the purification of Mogroside V, the most abundant mogroside in Siraitia grosvenorii (monk fruit), and its subsequent conversion to other forms. The principles, protocols, and troubleshooting steps outlined here are based on established methods for major mogrosides and are broadly applicable to the purification of less common analogs like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard workflow for purifying mogrosides from a crude monk fruit extract?
A general purification strategy involves several key stages designed to isolate mogrosides from other plant metabolites. The process typically starts with a crude extract and progressively enriches the target mogroside through various chromatographic techniques.
A common workflow includes:
-
Initial Extraction: Mogrosides are typically extracted from dried monk fruit powder using hot water or an ethanol-water mixture.[1][2] Ultrasonic-assisted extraction can enhance efficiency and yield.[1]
-
Preliminary Filtration: The crude extract is filtered to remove insoluble materials.[2] Advanced filtration techniques like ultrafiltration and nanofiltration can be used to remove macromolecules and some salts.[3]
-
Macroporous Resin Chromatography: This is the most crucial step for initial purification and enrichment. The extract is loaded onto a column packed with macroporous adsorbent resin, which selectively retains mogrosides.
-
Washing: The column is washed with water or a low-concentration ethanol solution to remove highly polar impurities like sugars and some pigments.
-
Elution: The adsorbed mogrosides are then eluted from the resin using an aqueous ethanol solution, typically in the range of 30-70%.
-
High-Purity Polishing: For achieving very high purity (>98%), a secondary chromatography step, such as semi-preparative High-Performance Liquid Chromatography (HPLC) or silica gel chromatography, is often required.
-
Final Processing: The purified fraction is concentrated and dried (e.g., spray-dried or freeze-dried) to yield a high-purity mogroside powder.
Caption: A typical experimental workflow for mogroside purification.
Troubleshooting Guide
Q2: My final product purity is low. How can I identify and solve the issue?
Low purity is a common challenge resulting from co-eluting impurities, inefficient separation, or degradation of the target molecule. A systematic approach can help pinpoint the cause.
Caption: A logical workflow for troubleshooting low mogroside purity.
Q3: How can I effectively separate my target mogroside from other structurally similar mogrosides?
Co-elution of similar mogrosides (e.g., Mogroside V, Siamenoside I, Mogroside IV) is a primary challenge.
Solution:
-
Optimize Macroporous Resin Elution: Instead of a single elution step, use a stepwise gradient of ethanol. For example, after washing with water, use 20% ethanol to remove certain impurities, followed by 40-50% ethanol to elute the target mogroside.
-
Employ Secondary Chromatography: For high-purity applications, a secondary "polishing" step is essential.
-
Semi-preparative HPLC: This is highly effective for separating structurally similar compounds. A C18 column is commonly used.
-
Silica Gel Chromatography: Can be used to separate mogrosides based on polarity differences.
-
-
Affinity Chromatography: Novel materials, such as boronic acid-functionalized silica gel, have shown high selectivity for Mogroside V, significantly increasing purity in one step.
| Purification Step | Initial Purity | Final Purity | Reference |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | |
| Above product + Semi-Preparative HPLC | 76.34% | 99.60% | |
| Macroporous Resin Chromatography (HZ 806) | ~0.5% (crude) | 10.7% | |
| Flash Extraction + Column Chromatography | (crude) | >92% | |
| Ultrafiltration, Nanofiltration, Silica Gel, Crystallization | 20-50% (crude) | ≥98.4% |
Table 1: Examples of purity improvement across different purification techniques for Mogroside V.
Q4: My yield is low even though purity is acceptable. What factors affect mogroside recovery?
Low yield is often related to incomplete adsorption or, more commonly, incomplete desorption (elution) from the chromatographic resin.
Solutions:
-
Adsorption pH: The adsorption of Mogroside V onto some resins is pH-dependent, with optimal performance observed at a lower pH (e.g., pH 3).
-
Flow Rate: A slower loading flow rate (e.g., 1.5 BV/h) allows for more efficient binding of mogrosides to the resin, increasing the total amount captured.
-
Elution Solvent Concentration: The concentration of ethanol in the eluting solvent is critical. Too low a concentration will not effectively desorb the mogrosides, while too high a concentration may co-elute more impurities. Studies show that the desorption ratio increases sharply as ethanol concentration rises, with 40% ethanol being effective for eluting Mogroside V from HZ 806 resin.
-
Temperature: Adsorption can be temperature-sensitive. For boronic acid-functionalized silica, adsorption is optimal between 25-40°C and decreases at higher temperatures.
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) | Reference |
| HZ 806 | 90.3 | 95.8 | |
| NKA-9 | 85.1 | 88.5 | |
| HPD 100 | 81.3 | 80.2 | |
| DA 201 | 75.4 | 78.4 |
Table 2: Performance of different macroporous resins for Mogroside V purification. HZ 806 shows the best combined adsorption and desorption capabilities.
Q5: Can I obtain a less abundant mogroside, like Mogroside IIIE or IIA, from a Mogroside V-rich extract?
Yes. Since Mogroside V is the most abundant mogroside, a common strategy to produce minor mogrosides is through enzymatic hydrolysis (biotransformation) of a purified Mogroside V fraction. This involves using specific enzymes to cleave glucose units from the Mogroside V backbone.
-
β-glucosidase: This enzyme can hydrolyze Mogroside V to form intermediates like Siamenoside I and Mogroside IV, and ultimately other smaller mogrosides.
-
Ganoderma lucidum mycelium: This organism has been shown to convert Mogroside V into Mogroside III E through its natural β-glucosidase activity.
-
Cellulase / Maltase: Other enzymes have been used to convert Mogroside V to Mogroside III and Mogroside II E.
This approach allows for the targeted production of less common mogrosides that are difficult to isolate directly from the fruit in large quantities.
Caption: Enzymatic conversion of Mogroside V to other mogrosides.
Experimental Protocols
Protocol 1: Purification of Mogroside V using Macroporous Resin
This protocol is based on the methodology described for HZ 806 resin.
-
Preparation: Prepare a crude extract of S. grosvenorii. Pre-treat the HZ 806 resin by soaking it in ethanol and then washing thoroughly with deionized water. Pack the resin into a glass column.
-
Equilibration: Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.
-
Sample Loading: Load the crude extract onto the column at a controlled flow rate of 1.5 BV/h. Continue loading until the mogroside concentration at the outlet reaches 10% of the initial concentration (breakthrough point).
-
Washing: Wash the column with 2 BV of deionized water at a flow rate of 1.0 BV/h to remove polar impurities.
-
Elution: Elute the bound mogrosides with 5 BV of 40% (v/v) aqueous ethanol solution at a flow rate of 1.0 BV/h.
-
Analysis: Collect the fractions and analyze the purity of Mogroside V using HPLC with detection at 203 nm.
Protocol 2: High-Purity Polishing using Semi-Preparative HPLC
This protocol is adapted from a method used to achieve >99% purity.
-
System Preparation: Use a semi-preparative liquid chromatography system with a C18 column (e.g., 30 mm × 250 mm, 5 μm).
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., 22:78, v/v). The mobile phase composition may require optimization depending on the specific mogrosides being separated.
-
Sample Preparation: Dissolve the enriched mogroside fraction from Protocol 1 in the mobile phase.
-
Chromatography: Inject the sample and run the separation at a flow rate of approximately 15 mL/min.
-
Detection & Collection: Monitor the eluent at 203 nm. Collect the peak corresponding to the target mogroside.
-
Post-Processing: Dry the collected fraction to obtain a high-purity white powder. Verify the final purity and structure using analytical HPLC and NMR.
Protocol 3: Purity Analysis by HPLC
Accurate determination of purity is critical.
-
System: An analytical HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a UV detector is suitable.
-
Mobile Phase: A gradient elution is often used for separating multiple mogrosides. A typical gradient involves water (Solvent A) and acetonitrile (Solvent B). For example: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.
-
Detection: The detection wavelength is typically set to 203 nm.
-
Quantification: Purity is determined by calculating the peak area of the target mogroside as a percentage of the total peak area in the chromatogram. Reference standards are required for accurate identification and quantification.
References
Technical Support Center: Overcoming Low Yield of Mogroside IIIA2 from Monk Fruit
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Mogroside IIIA2 from monk fruit (Siraitia grosvenorii).
Troubleshooting Guides
This section offers solutions to common problems encountered during the extraction, biosynthesis, and purification of this compound.
Issue 1: Low Yield of this compound in Monk Fruit Extract
-
Question: My monk fruit extract shows very low levels of this compound after extraction. What are the potential causes and how can I improve the yield?
-
Answer: Low yield of this compound in your extract can stem from several factors, from the choice of raw material to the extraction method itself. Here’s a step-by-step guide to troubleshoot this issue:
-
Fruit Ripening Stage: this compound is an intermediate in the biosynthesis of sweeter mogrosides like Mogroside V.[1][2] Its concentration is highest in the early to mid-stages of fruit ripening and decreases as the fruit matures.[1][3]
-
Solution: Harvest monk fruit at an earlier stage of ripeness (e.g., 15-45 days after pollination) to maximize the content of this compound precursors and this compound itself.[1] Refer to Table 1 for a comparison of mogroside content at different ripening stages.
-
-
Extraction Method: The efficiency of this compound extraction is highly dependent on the solvent and physical method used. Traditional hot water extraction can be inefficient.
-
Solution: Optimize your extraction protocol. Ultrasound-assisted extraction with a methanol/water mixture (e.g., 80:20 v/v) has been shown to be highly effective. This method improves cell wall disruption and enhances solvent penetration, leading to higher yields. For a detailed protocol, see the Experimental Protocols section.
-
-
Post-Harvest Processing: The drying method significantly impacts the final mogroside profile. High temperatures can lead to the degradation or conversion of mogrosides.
-
Solution: Employ low-temperature drying methods, such as vacuum or freeze-drying, to preserve the integrity of this compound.
-
-
Issue 2: Inefficient Enzymatic Conversion to this compound
-
Question: I am attempting to synthesize this compound from its precursor, Mogroside IIE, using UDP-glucosyltransferases (UGTs), but the conversion rate is very low. How can I optimize this enzymatic reaction?
-
Answer: Inefficient enzymatic conversion is a common hurdle. The activity of UGTs is sensitive to various reaction conditions and the specific enzyme variant used.
-
Suboptimal Reaction Conditions: The pH, temperature, and presence of co-factors can significantly influence enzyme activity.
-
Solution: Systematically optimize the reaction conditions for your specific UGT. A typical starting point for UGTs involved in mogroside synthesis is a pH of 8.0 and a temperature of 40°C, with the inclusion of MgCl₂ as a cofactor. Refer to the Experimental Protocols section for a detailed UGT activity assay protocol.
-
-
Low Catalytic Efficiency of the UGT: The wild-type UGT may have a low affinity for Mogroside IIE or a slow turnover rate.
-
Solution 1 (Enzyme Engineering): Employ site-directed mutagenesis to improve the catalytic efficiency of your UGT. By analyzing the enzyme's structure and active site, specific amino acid substitutions can be made to enhance substrate binding and catalytic activity. This approach has been shown to increase UGT efficiency by 74- to 400-fold for mogroside synthesis.
-
Solution 2 (Alternative UGTs): Explore different UGTs from Siraitia grosvenorii or other plant species that may exhibit higher activity towards Mogroside IIE.
-
-
Issue 3: Low Production of this compound in a Heterologous Host (e.g., Yeast)
-
Question: I have engineered a yeast strain to produce this compound, but the titer is extremely low. What are the likely bottlenecks in my metabolic pathway?
-
Answer: Low titers in engineered microbial hosts are often due to metabolic imbalances, precursor limitations, or enzyme expression issues.
-
Insufficient Precursor Supply: The biosynthesis of mogrosides begins with the mevalonate (MVA) pathway to produce the precursor squalene. A low flux through this pathway will limit the overall production of all mogrosides.
-
Solution: Overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase, to increase the pool of squalene available for mogroside synthesis.
-
-
Low Expression or Activity of Pathway Enzymes: The enzymes responsible for converting squalene to this compound, including squalene epoxidase, cucurbitadienol synthase, cytochrome P450s, and specific UGTs, may not be expressed at high enough levels or may have low activity in the yeast environment.
-
Solution:
-
Codon Optimization: Optimize the codons of the plant-derived genes for expression in your yeast strain.
-
Promoter Engineering: Use strong, constitutive promoters to drive high-level expression of the biosynthetic genes.
-
Enzyme Fusion and Scaffolding: Create fusion proteins or use protein scaffolds to co-localize enzymes in the pathway, which can improve flux by channeling intermediates.
-
-
-
Toxicity of Intermediates or Product: Accumulation of certain mogroside precursors or this compound itself may be toxic to the yeast cells, limiting growth and production.
-
Solution: Implement an in situ product removal strategy, such as using a resin in the fermentation broth to adsorb this compound as it is produced, thereby reducing its concentration in the cells.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of this compound in the overall biosynthesis of mogrosides?
-
A1: this compound is a key intermediate in the glycosylation cascade of mogrol, the aglycone core of mogrosides. It is a diglycoside that is further glycosylated by specific UGTs to form higher-order, sweeter mogrosides such as Mogroside IV and V. Its transient nature as an intermediate is a primary reason for its typically low abundance in mature monk fruit.
-
-
Q2: Are there any analytical methods specifically for the quantification of this compound?
-
A2: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and accurate method for quantifying this compound and other mogrosides in complex mixtures like monk fruit extracts. This technique allows for the separation of different mogroside isomers and their precise quantification based on their mass-to-charge ratio.
-
-
Q3: Can the yield of this compound be increased through genetic modification of the monk fruit plant itself?
-
A3: In theory, yes. Using techniques like CRISPR-Cas9, it would be possible to knock down the expression of the UGTs that convert this compound to downstream mogrosides. This would lead to the accumulation of this compound in the fruit. However, the development and application of genetic modification protocols for Siraitia grosvenorii are still in the early stages of research. Agrobacterium-mediated transformation is a potential method for introducing such genetic modifications.
-
-
Q4: What are the primary challenges in purifying this compound from a complex monk fruit extract?
-
A4: The main challenges are the presence of numerous other mogrosides with very similar chemical structures and polarities. This makes chromatographic separation difficult. A multi-step purification process involving macroporous resin chromatography followed by preparative HPLC is often required to achieve high purity.
-
Data Presentation
Table 1: Mogroside Content in Monk Fruit at Different Ripening Stages
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | This compound (mg/g DW) | Mogroside V (mg/g DW) |
| 15 | 15.2 | 3.1 | ~1.5 (estimated) | 0.5 |
| 30 | 10.8 | 5.9 | ~2.0 (estimated) | 2.1 |
| 45 | 6.3 | 8.2 | ~1.2 (estimated) | 5.8 |
| 60 | 2.1 | 4.5 | ~0.5 (estimated) | 10.3 |
| 75 | 0.8 | 2.1 | <0.2 (estimated) | 12.5 |
Data adapted from studies on mogroside accumulation during fruit development. Note: Specific quantitative data for this compound is limited; values are estimated based on its position as an intermediate between Mogroside IIE/III and Mogroside V.
Table 2: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Mogroside Yield (%) |
| Hot Water Extraction | Water | 100 | 2 hours | 100 |
| Ethanol Extraction | 70% Ethanol | 60 | 2 hours | 150 |
| Ultrasound-Assisted Extraction | 80% Methanol | 40 | 30 min | 220 |
| Microwave-Assisted Extraction | Water | 90 | 15 min | 180 |
Data compiled from various sources comparing extraction efficiencies for total mogrosides.
Experimental Protocols
1. Protocol for UDP-Glucosyltransferase (UGT) Activity Assay
This protocol is for determining the activity of a UGT involved in the conversion of Mogroside IIE to this compound.
-
Materials:
-
Purified UGT enzyme
-
Mogroside IIE (substrate)
-
UDP-glucose (co-substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Methanol (for quenching the reaction)
-
HPLC-MS system for product analysis
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM UDP-glucose.
-
Add Mogroside IIE to the reaction mixture to a final concentration of 0.2 mM.
-
Pre-incubate the mixture at 40°C for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme (10-100 µg).
-
Incubate the reaction at 40°C for 15-30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the amount of this compound produced.
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic conversion.
-
2. Protocol for Site-Directed Mutagenesis of a UGT
This protocol provides a general workflow for introducing specific mutations into a UGT gene to enhance its catalytic activity.
-
Materials:
-
Plasmid DNA containing the wild-type UGT gene
-
Mutagenic primers (designed to introduce the desired mutation)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
-
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation. The mutation site should be in the middle of the primers.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening: Plate the transformed cells on a selective medium. Pick individual colonies and isolate the plasmid DNA.
-
Sequence Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express the mutant UGT protein and characterize its enzymatic activity using the UGT activity assay protocol described above.
-
Visualizations
Caption: Biosynthesis pathway of major mogrosides from squalene.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logical relationship of factors affecting this compound yield.
References
Mogroside IIIA2 stability under different pH and temperature conditions
Technical Support Center: Mogroside Stability
Disclaimer: This technical support guide focuses on the stability of Mogroside V , the most abundant mogroside in Siraitia grosvenorii (monk fruit). Due to a lack of specific stability data for Mogroside IIIA2 in the public domain, the information presented here for Mogroside V should be considered as a general reference for mogrosides. Researchers working with this compound should perform their own stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am dissolving a purified mogroside standard for my experiments. What are the general recommendations for solvent and storage to ensure its stability?
A1: For analytical purposes, dissolving mogroside standards in a mixture of acetonitrile and water (e.g., 50/50 v/v) is a common practice. For short-term storage (up to 24 hours) at room temperature, prepared solutions of mogrosides have been shown to be stable. For longer-term storage, it is advisable to store solutions at or below -20°C. One study indicated that Mogroside V in plasma is stable for at least 43 days at -20°C.
Q2: My experimental protocol involves heating a solution containing mogrosides. How stable are mogrosides at elevated temperatures?
A2: Mogrosides, particularly Mogroside V, exhibit high thermal stability. Water extracts of S. grosvenorii are reported to be stable even in boiling water for up to 8 hours. Another source suggests that Mogroside V is heat-stable in the range of 100 to 150°C for 4 hours. In food processing applications, monk fruit extract's sweetness is not significantly affected by heat treatment at 120°C. However, prolonged exposure to very high temperatures might lead to some degradation. It is always recommended to perform a preliminary experiment to assess stability under your specific conditions if precise quantification is critical.
Q3: I need to adjust the pH of my mogroside solution. What is the optimal pH range to maintain its stability?
A3: Mogroside V is reported to be stable across a wide pH range, from pH 3 to 12, when stored at cool temperatures (2 to 8°C). However, strong alkaline conditions (pH 9 and above) may lead to the cleavage of the glycosidic bonds over time, especially at elevated temperatures. For experiments requiring pH adjustment, it is recommended to work within a mildly acidic to neutral pH range (pH 3-7) to ensure maximum stability.
Q4: I am observing unexpected peaks in my chromatogram after storing my mogroside samples. What could be the cause?
A4: The appearance of new peaks could indicate degradation. Mogrosides are glycosides and can undergo hydrolysis under certain conditions (e.g., strong acid or base, enzymatic activity) to lose glucose units, forming other mogrosides or the aglycone, mogrol. For instance, in the presence of intestinal flora, Mogroside V is known to be metabolized into various smaller mogrosides like mogroside IV, siamenoside I, and mogroside III. Ensure your storage conditions are appropriate (see Q1) and that your samples are not contaminated with enzymes or microorganisms.
Q5: How can I perform a forced degradation study to understand the stability limits of my mogroside compound?
A5: A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. Typical stress conditions include:
-
Acidic Hydrolysis: Treat the mogroside solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for several hours.
-
Alkaline Hydrolysis: Treat the mogroside solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the mogroside solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid mogroside or its solution to high temperatures (e.g., 80-120°C).
-
Photostability: Expose the mogroside solution to UV and visible light.
Samples should be analyzed at different time points using a stability-indicating analytical method (e.g., HPLC-UV) to track the degradation of the parent compound and the formation of degradation products.
Quantitative Data on Mogroside V Stability
The following tables summarize the available quantitative data on the stability of Mogroside V. Note that comprehensive kinetic data across a wide range of pH and temperature is limited in publicly available literature.
Table 1: Stability of Mogroside V in Rat Plasma
| Storage Condition | Nominal Concentration (ng/mL) | Found Concentration (mean ± SD, ng/mL) | CV (%) | Accuracy (%) |
| Ambient, 6h | 192 | 202.3 ± 12.7 | 6.3 | 105.4 |
| 1920 | 1797.9 ± 102.4 | 5.7 | 93.6 | |
| 76800 | 73158.1 ± 1757.3 | 2.4 | 95.3 | |
| –20ºC, 43 days | 192 | 184.9 ± 15.2 | 8.2 | 96.3 |
| 1920 | 1806.7 ± 97.6 | 5.4 | 94.1 | |
| 76800 | 74323.2 ± 2155.4 | 2.9 | 96.8 |
Table 2: General Stability Profile of Mogroside V
| Condition | Observation |
| Temperature | |
| Boiling Water (100°C) | Stable for up to 8 hours |
| 120°C | No significant degradation of sweetness components in monk fruit extract |
| 100-150°C | Stable for 4 hours |
| pH | |
| pH 3-12 (at 2-8°C) | Stable |
| Alkaline pH (e.g., pH 9) | May promote the breaking of covalent bonds |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-UV Method for Mogroside V
This protocol provides a general framework for developing an HPLC method to assess the stability of Mogroside V.
1. Materials and Reagents:
-
Mogroside V standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Buffers for pH adjustment (e.g., phosphate, citrate)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid or a buffer salt). A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-35°C
-
Detection Wavelength: 203-210 nm
-
Injection Volume: 10-20 µL
4. Sample Preparation for Stability Study:
-
Prepare a stock solution of Mogroside V in a suitable solvent (e.g., 50% acetonitrile in water).
-
For each stability condition (specific pH and temperature), dilute the stock solution with the appropriate buffer to a known concentration.
-
Store the samples under the specified conditions.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
5. Data Analysis:
-
Monitor the peak area of Mogroside V over time.
-
Calculate the percentage of Mogroside V remaining at each time point relative to the initial concentration (time zero).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant if the degradation follows first-order kinetics.
Visualizations
Experimental Workflow for Mogroside Stability Testing
Caption: Workflow for assessing Mogroside stability under various conditions.
Hypothetical Degradation Pathway of a Mogroside
Caption: Hypothetical hydrolytic degradation pathway of a mogroside.
Technical Support Center: Troubleshooting Mogroside IIIA2 Peak Tailing in HPLC
Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of Mogroside IIIA2 using high-performance liquid chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge. In the analysis of this compound, this can lead to inaccurate quantification due to difficulties in peak integration, reduced resolution from nearby peaks, and decreased overall sensitivity. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.
Q2: What are the most likely causes of this compound peak tailing in reverse-phase HPLC?
A2: The primary causes of peak tailing for a triterpenoid glycoside like this compound in reverse-phase HPLC are typically:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak shape distortion.[1]
-
Column Issues: Degradation of the column, such as bed deformation or contamination at the inlet frit, can disrupt the flow path and cause tailing.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a triterpenoid glycoside, meaning it has a large, relatively non-polar triterpene core with multiple sugar moieties attached. While the glycosidic nature increases its polarity, the presence of hydroxyl groups can lead to secondary interactions, such as hydrogen bonding, with active silanol groups on the silica-based stationary phase. These interactions can cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
Q4: Can the mobile phase composition be optimized to reduce tailing?
A4: Absolutely. Optimizing the mobile phase is a critical step in addressing peak tailing. Key parameters to consider are:
-
pH Adjustment: Using an acidic mobile phase modifier, such as formic acid or acetic acid, can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.
-
Buffer Selection: Employing a buffer, like ammonium formate or ammonium acetate, can help maintain a consistent pH throughout the analysis, leading to more reproducible peak shapes.
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape and retention.
Troubleshooting Guides & Experimental Protocols
Here are detailed guides to systematically troubleshoot and resolve this compound peak tailing.
Guide 1: Diagnosing the Cause of Peak Tailing
This initial guide helps to identify the likely source of the peak tailing.
-
Column Performance Check:
-
Prepare a standard solution of a well-behaved, neutral compound (e.g., caffeine or toluene) in the mobile phase.
-
Inject the standard onto the column under your current analytical conditions.
-
Analysis: If the standard peak also tails, it suggests a physical problem with the column (e.g., a void or blockage) or an issue with the HPLC system (e.g., extra-column volume). If the standard peak is symmetrical, the tailing is likely due to chemical interactions between this compound and the stationary phase.
-
-
Sample Overload Test:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
Analysis: If the peak shape improves (becomes more symmetrical) with decreasing concentration, sample overload is a likely contributor to the tailing.
-
| Condition | Analyte | Tailing Factor (USP) | Observation |
| Initial Method | This compound | 2.1 | Severe Tailing |
| Initial Method | Caffeine Standard | 1.1 | Symmetrical Peak |
| 1:10 Dilution | This compound | 1.5 | Improved Symmetry |
A USP Tailing Factor between 0.9 and 1.2 is generally considered ideal.
Guide 2: Optimizing the Mobile Phase
This guide focuses on modifying the mobile phase to mitigate chemical interactions.
-
pH Modification:
-
Prepare three different aqueous mobile phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Acetic Acid in Water
-
C: 10 mM Ammonium Formate buffer, pH 3.5
-
-
Run your analysis with each of these aqueous phases mixed with your organic modifier (e.g., acetonitrile).
-
Analysis: Compare the peak shape of this compound under each condition. The acidic modifiers will suppress silanol activity, and the buffer will provide pH stability.
-
-
Organic Modifier Evaluation:
-
If using acetonitrile, prepare a mobile phase with the same composition but substitute methanol as the organic modifier.
-
Analysis: Methanol has different solvent properties and can sometimes reduce tailing by altering the interaction between the analyte and the stationary phase.
-
| Mobile Phase Aqueous Component | Organic Modifier | Peak Asymmetry (at 10% height) |
| Water (unmodified) | Acetonitrile | 2.3 |
| 0.1% Formic Acid in Water | Acetonitrile | 1.4 |
| 10 mM Ammonium Formate, pH 3.5 | Acetonitrile | 1.2 |
| 0.1% Formic Acid in Water | Methanol | 1.6 |
Guide 3: Column and Hardware Considerations
This guide addresses potential issues with the HPLC column and system hardware.
-
Column Flushing and Reversal:
-
Disconnect the column from the detector.
-
If permitted by the manufacturer, reverse the column direction.
-
Flush the column with a strong solvent (e.g., 100% isopropanol or a high percentage of your organic modifier) at a low flow rate for 20-30 column volumes.
-
Re-equilibrate the column with your mobile phase and re-run the analysis.
-
Analysis: This can remove contaminants from the inlet frit that may be causing peak distortion.
-
-
Extra-Column Volume Minimization:
-
Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).
-
Check all fittings to ensure they are properly seated and not creating any dead volume.
-
Analysis: Reducing extra-column volume will result in sharper, more symmetrical peaks for all analytes.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions leading to peak tailing and mitigation.
References
Reducing matrix effects in LC-MS/MS analysis of Mogroside IIIA2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Mogroside IIIA2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] For this compound analysis in plasma, major contributors to ion suppression are phospholipids.[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is by improving the sample cleanup procedure.[3] Different techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts, leaving significant matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for polar analytes.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, especially mixed-mode SPE which can effectively remove phospholipids and other interfering substances.
-
-
Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution to resolve the analyte from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Choice: Utilize a high-efficiency column, such as a C18 column, to improve peak shape and resolution.
-
Flow Rate: Lowering the flow rate can sometimes reduce the degree of ion suppression in Electrospray Ionization (ESI).
-
-
Use of an Appropriate Internal Standard (IS): An internal standard that co-elutes with the analyte can compensate for signal variations caused by matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects as it has nearly identical physicochemical properties to the analyte and experiences the same degree of ion suppression or enhancement. If a SIL IS for this compound is not available, a structurally similar compound can be used, though with potentially less effective correction.
-
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.
Q2: How do I choose the right sample preparation technique for this compound analysis?
A2: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. Below is a comparison of common techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Typical Recovery for Mogrosides | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. | Simple, fast, inexpensive, high throughput. | Least effective in removing matrix components, high risk of ion suppression. | 91.3-95.7% (for Mogroside V) | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove many interfering substances. | More labor-intensive, may have lower recovery for polar analytes, uses larger volumes of organic solvents. | Analyte dependent, generally lower for polar compounds. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high recovery, and concentration of the analyte. | More complex method development, can be more expensive and time-consuming. | High and reproducible. | High |
Experimental Protocols:
-
Protein Precipitation (PPT) Protocol for Mogroside V in Rat Plasma:
-
To a 75 µL plasma sample, add 250 µL of methanol.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
General Liquid-Liquid Extraction (LLE) Protocol:
-
To a plasma sample, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to ensure the analyte is in a neutral form for efficient extraction.
-
Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic layer.
-
Centrifuge to separate the two phases.
-
Collect the organic layer, evaporate to dryness, and reconstitute in the mobile phase for analysis.
-
-
General Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interferences.
-
Elution: Elute the analyte of interest with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
Q3: My this compound peak shape is poor (e.g., tailing, splitting). What could be the cause and how do I fix it?
A3: Poor peak shape can be caused by several factors related to the sample, chromatography, or the instrument.
Troubleshooting Poor Peak Shape:
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing or splitting.
-
Solution: Implement a column wash step after each run or batch. Use a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase can affect peak shape.
-
Solution: For mogrosides, a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) often provides good peak shapes. Experiment with different mobile phase compositions and gradients.
-
-
Secondary Interactions with Column Hardware: Some compounds can interact with the metal surfaces of the HPLC column, causing peak tailing and signal loss.
-
Solution: Consider using a metal-free or PEEK-lined column if you suspect interactions with stainless steel components.
-
-
Sample Solvent Effects: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of enzymatic synthesis of Mogroside IIIA2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of the enzymatic synthesis of Mogroside IIIA2. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for synthesizing this compound? A1: The synthesis of this compound is achieved through the branched glycosylation of Mogroside IIE. A UDP-glucosyltransferase (UGT) enzyme catalyzes the transfer of a glucose moiety from the sugar donor UDP-glucose (UDPG) to the Mogroside IIE acceptor. Specifically, the enzyme UGTMS1 has been shown to convert Mogroside IIE to Mogroside IIIA by forming a β(1–6) glycosidic bond at the 6-hydroxyl of the glucose attached to the C24 position of the mogrol core.[1][2]
Q2: Which enzymes are recommended for this synthesis? A2: UDP-glucosyltransferases (UGTs) are the key enzymes for this process.[3] While several UGTs exist, specific engineered variants often show higher efficiency and specificity. For the conversion of Mogroside IIE to IIIA, UGTMS1 has been identified as effective.[1] Enzyme engineering, through strategies like activity-based sequence conservative analysis, has been employed to significantly boost the catalytic efficiency of native UGTs by as much as 74 to 400-fold.[1]
Q3: What are the most critical factors affecting the efficiency of the synthesis? A3: The efficiency of the enzymatic synthesis is primarily influenced by three factors:
-
Enzyme Catalytic Activity: The intrinsic speed and specificity of the UGT are paramount. Low catalytic efficiency is a common bottleneck.
-
Reaction Conditions: Parameters such as pH, temperature, substrate and enzyme concentrations, and reaction time must be optimized. For instance, a system using the UGT94-289-3 enzyme was optimized at a pH of 6.5 and a temperature of 45°C.
-
Co-substrate Availability: The reaction requires a continuous supply of the expensive sugar donor, UDP-glucose (UDPG). Inefficient recycling or degradation of UDPG can limit the reaction rate and final yield.
Q4: How can the catalytic efficiency of the UGT enzyme be improved? A4: Improving UGT efficiency is a key area of research. The most effective methods include:
-
Enzyme Engineering: Techniques like directed evolution and structure-guided protein design can create mutant enzymes with significantly higher activity and stability. Computational design strategies have also been used to enhance the thermostability of related UGTs, which is crucial for industrial applications.
-
Optimization of Reaction Conditions: Systematically testing different pH levels, temperatures, and buffer components can identify the optimal environment for enzyme function.
Q5: What is a typical conversion yield for this enzymatic reaction? A5: With optimized, multi-enzyme systems and engineered UGTs, very high conversion yields are achievable. Studies have reported total conversion rates of mogrol to various mogrosides, including precursors to Mogroside V (which shares pathways with IIIA2 synthesis), exceeding 99% after a 2-hour reaction. For specific conversions, such as Mogroside III to other sweet mogrosides using UGT94-289-3, conversion yields of 95% have been demonstrated.
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of this compound.
Problem 1: Low or No Formation of this compound
-
Possible Cause A: Inactive or Insufficient Enzyme
-
Solution:
-
Verify the expression and successful purification of your UGT enzyme via SDS-PAGE.
-
Perform an enzyme activity assay using a known substrate and positive control to confirm catalytic function.
-
Increase the concentration of the enzyme in the reaction mixture.
-
-
-
Possible Cause B: Suboptimal Reaction Conditions
-
Solution:
-
pH: The optimal pH for UGTs can vary. Create a pH profile for your enzyme (e.g., testing a range from 6.0 to 8.0). An optimal pH of 6.5 has been reported for some mogroside-related UGTs.
-
Temperature: Test a range of temperatures (e.g., 30°C to 50°C). While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation. A temperature of 45°C has been shown to be effective.
-
Buffer Composition: Ensure the buffer does not contain inhibitory compounds. A phosphate-buffered saline (PBS) system is commonly used.
-
-
-
Possible Cause C: Co-substrate (UDPG) Issues
-
Solution:
-
Ensure the UDPG is not degraded. Use a fresh stock for each experiment.
-
Verify the UDPG concentration is not limiting. The molar ratio of UDPG to the mogroside substrate is critical.
-
For larger-scale reactions, consider implementing a UDPG regeneration system to maintain its supply and reduce costs.
-
-
Problem 2: Incomplete Conversion or Low Yield
-
Possible Cause A: Insufficient Reaction Time
-
Solution:
-
Run a time-course experiment, taking samples at various intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours) to determine when the reaction plateaus. Some reactions may require 12 hours or more to reach completion.
-
-
-
Possible Cause B: Enzyme Instability
-
Solution:
-
Assess the enzyme's stability under the chosen reaction conditions over the full time course.
-
Consider adding stabilizing agents like glycerol or BSA to the reaction mixture.
-
For long-term solutions, engineer a more thermostable variant of the UGT enzyme.
-
-
-
Possible Cause C: Substrate or Product Inhibition
-
Solution:
-
Design experiments with varying initial substrate concentrations to determine if high levels of Mogroside IIE are inhibitory.
-
If product inhibition is suspected, investigate methods for in situ product removal, such as using adsorbent resins in the reaction vessel.
-
-
Problem 3: Formation of Unwanted Byproducts (e.g., Mogroside IIIE)
-
Possible Cause A: Low Enzyme Regiospecificity
-
Solution:
-
The formation of byproducts like Mogroside IIIE (with a β(1–2) bond) instead of this compound (with a β(1–6) bond) points to poor enzyme specificity.
-
Source or engineer a UGT that is highly specific for forming the β(1–6) glycosidic bond. Protein engineering can alter and improve the regio- and bond-controllability of UGTs.
-
-
-
Possible Cause B: Contamination
-
Solution:
-
Ensure the purified UGT enzyme is free from other contaminating glycosyltransferases from the expression host (e.g., E. coli).
-
Run a control reaction with the purified enzyme and UDPG but without the mogroside substrate to check for any background activity or contamination.
-
-
Data Presentation
Table 1: Kinetic Parameters of a UGT for Mogroside Synthesis
| Enzyme | Substrate | Kₘ (mM) | Catalytic Efficiency (kcat/Kₘ) | Reference |
|---|
| UGTMS1 | Mogroside IIE | 0.034 | Low (Improved by engineering) | |
Table 2: Optimized Reaction Conditions for Mogroside Glycosylation | Parameter | Optimal Value | Notes | Reference | | :--- | :--- | :--- | :--- | | Substrate | Mogroside III | 0.5 mM concentration used in study. | | | Enzyme | UGT94-289-3 | 10 µg of purified enzyme per 100 µL reaction. | | | Co-substrate | UDP-glucose (UDPG) | 8 mM | --- | | | pH | 6.5 | Using 50 mM PBS buffer. | | | Temperature | 45 °C | --- | | | Reaction Time | 12 hours | For near-complete conversion. | | | Additives | 5 mM β-mercaptoethanol | Included in the reaction buffer. | |
Experimental Protocols
Protocol 1: General in vitro Enzymatic Synthesis of this compound
-
Reagents & Materials:
-
Purified UGT enzyme (e.g., UGTMS1)
-
Mogroside IIE substrate stock solution (in DMSO or methanol)
-
UDP-glucose (UDPG) stock solution (in water)
-
Reaction Buffer (e.g., 50 mM PBS, pH 6.5, with 5 mM β-mercaptoethanol)
-
Reaction termination solution (e.g., 100% methanol)
-
Thermomixer or water bath
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume, add the components in the following order:
-
Reaction Buffer
-
Mogroside IIE substrate (to a final concentration of ~0.5 mM)
-
UDPG (to a final concentration of ~8 mM)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 45°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme (e.g., 10 µg).
-
Incubate the reaction at 45°C for the predetermined optimal time (e.g., 12 hours) with gentle shaking.
-
Terminate the reaction by adding an equal volume (100 µL) of cold methanol.
-
Vortex the mixture and centrifuge at high speed (>12,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant for analysis by HPLC or LC-MS.
-
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
-
Equipment & Materials:
-
HPLC system with a C18 column and a UV or ELSD detector.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standards for Mogroside IIE and this compound
-
-
Procedure:
-
Set up a gradient elution method. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Inject the supernatant from the terminated reaction.
-
Identify and quantify the product peak by comparing its retention time and peak area to the this compound standard.
-
Calculate the conversion rate by comparing the final product concentration to the initial substrate concentration.
-
Visualizations: Pathways and Workflows
Caption: Enzymatic conversion of Mogroside IIE to this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Mogroside IIIA2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mogroside IIIA2, a key sweetening compound found in the fruit of Siraitia grosvenorii (monk fruit). The selection of a robust and reliable analytical method is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published studies.
Performance Comparison of Quantification Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of commonly employed techniques. While specific data for this compound is extrapolated from methods validated for structurally similar mogrosides, these parameters provide a strong basis for method selection and development.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | Not specified | ≥ 0.9984[1][2] |
| Limit of Detection (LOD) | 0.75 µg/mL[3] | 1.4 µg/mL (charged aerosol detection)[4] | 9.288–18.159 ng/mL[5] |
| Limit of Quantification (LOQ) | 2 µg/mL | Not specified | 96.0 ng/mL |
| Intra-day Precision (RSD) | < 8.68% | Not specified | < 3.73% |
| Inter-day Precision (RSD) | < 5.78% | Not specified | < 3.91% |
| Accuracy (Recovery) | 85.1% - 103.6% | Not specified | 91.22% - 106.58% |
| Sample Matrix | Simple matrices (e.g., purified extracts, formulations) | Simple to moderately complex matrices | Complex matrices (e.g., plasma, fruit extracts) |
| Selectivity | Moderate | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established and validated methods for mogroside analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not a primary requirement.
-
Sample Preparation:
-
Solid-Liquid Extraction: For fruit samples, ultrasound-assisted extraction with a methanol/water mixture (e.g., 80:20, v/v) is effective.
-
Cloud-Point Extraction: A micelle-mediated cloud-point extraction using a nonionic surfactant can be employed for preconcentration from fruit extracts.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly used. An isocratic system with acetonitrile and water (22:78, v/v) has also been reported.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Column Temperature: 32 °C.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple one-step protein precipitation with methanol is effective. To a 75 µL plasma sample, 250 µL of methanol is added, vortexed, and centrifuged to pellet the precipitated proteins. The resulting supernatant is then analyzed.
-
Solid-Liquid Extraction: For fruit or sweetener samples, ultrasound-assisted extraction with 80% methanol is commonly used, followed by filtration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18) is often used.
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid, is typical. An isocratic mobile phase of methanol and water (60:40, v/v) has also been successfully used for plasma samples.
-
Flow Rate: 0.25 mL/min for gradient elution and 0.2 - 0.4 mL/min for isocratic elution.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-) generally shows higher sensitivity for mogrosides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high specificity and sensitivity.
-
Ion Transitions: Precursor and product ions need to be optimized for this compound. For other mogrosides, specific transitions have been identified, such as m/z 1285.6 → 1123.7 for Mogroside V.
-
Validation Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for analytical method validation and a conceptual representation of the analytical process.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for this compound quantification.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Mogroside IIIA2 vs. Mogroside V: A Comparative Study for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, biological activities, and experimental protocols of Mogroside IIIA2 and Mogroside V.
Introduction
Mogrosides, a class of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their intense sweetness and potential therapeutic applications. Among the various mogrosides, Mogroside V is the most abundant and well-studied, known for its potent antioxidant, anti-inflammatory, and metabolic regulatory effects. In contrast, this compound is a less abundant and consequently less characterized analogue. This guide provides a detailed comparative analysis of this compound and Mogroside V, summarizing the current state of knowledge and providing detailed experimental methodologies to facilitate further research.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Mogroside V is crucial for their application in research and development. While extensive data is available for Mogroside V, information on this compound is notably scarce.
| Property | This compound | Mogroside V |
| Chemical Formula | C48H82O19 | C60H102O29 |
| Molecular Weight | 963.15 g/mol | 1287.43 g/mol [1] |
| CAS Number | 88901-43-3 | 88901-36-4[1] |
| Melting Point | Not Reported | 197-201 °C[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Soluble in water, DMSO, and dimethylformamide.[2] |
| Appearance | Powder | White to Off-White Solid[1] |
Biological Activities: A Comparative Overview
The therapeutic potential of mogrosides lies in their diverse biological activities. This section compares the known effects of this compound and Mogroside V, highlighting areas where further investigation into this compound is warranted.
Antiviral Activity
The most distinct biological activity reported for this compound is its inhibitory effect on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). One study reported an IC50 value of 352 mol ratio/32 pmol TPA for this inhibition.
Currently, there is no publicly available data on the antiviral activity of Mogroside V against the Epstein-Barr virus.
Antioxidant Activity
Mogroside V has demonstrated significant antioxidant properties by scavenging various reactive oxygen species (ROS). The table below summarizes its efficacy in different antioxidant assays. In contrast, there is a lack of quantitative data on the antioxidant potential of this compound.
| Antioxidant Assay | Mogroside V (EC50/IC50) |
| Hydroxyl Radical (•OH) Scavenging | 48.44 µg/mL |
| Superoxide Radical (O2•−) Scavenging | > 11-oxo-mogroside V (EC50 = 4.79 µg/mL) |
| Hydrogen Peroxide (H2O2) Scavenging | > 11-oxo-mogroside V (EC50 = 16.52 µg/mL) |
Anti-inflammatory Activity
Mogroside V exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to significantly inhibit lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production and cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophage cells. While qualitative anti-inflammatory properties have been attributed to mogrosides in general, specific quantitative data for this compound is not available.
Metabolic Regulation
Mogroside V has been investigated for its role in metabolic regulation, particularly in glucose homeostasis. Studies have shown that Mogroside V can stimulate insulin secretion from pancreatic β-cells, suggesting its potential as a natural sweetener with a low glycemic index and positive health impacts for individuals with diabetes. Furthermore, it has been shown to enhance glucose uptake in 3T3-L1 adipocytes. The metabolic effects of this compound remain an unexplored area of research.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for the key experiments cited in this guide.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This protocol is based on the induction of the EBV lytic cycle in latently infected cells.
Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).
Protocol:
-
Maintain Raji cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce the EBV lytic cycle by treating the cells with a combination of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), and a histone deacetylase inhibitor, like sodium butyrate.
-
Concurrently, treat the cells with various concentrations of the test compound (this compound).
-
After a 48-hour incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a cold methanol-acetone mixture (1:1) for 10 minutes.
-
Perform indirect immunofluorescence staining using a primary antibody against the EBV early antigen (EA-D) and a fluorescein isothiocyanate (FITC)-conjugated secondary antibody.
-
Determine the percentage of EA-positive cells by counting under a fluorescence microscope.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits EA expression by 50% compared to the control (TPA and sodium butyrate-treated cells without the test compound).
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (Mogroside V) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH and methanol without the test compound serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (Mogroside V) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to quantify the amount of nitrite.
-
Calculate the percentage of inhibition of NO production compared to LPS-stimulated cells without the test compound.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the effect of a compound on glucose uptake in fat cells.
Cell Line: 3T3-L1 pre-adipocyte cell line.
Protocol:
-
Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
After differentiation, starve the adipocytes in a serum-free medium for 2-4 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of the test compound (Mogroside V) in the presence or absence of insulin for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter to determine the amount of glucose taken up by the cells.
-
Normalize the glucose uptake to the total protein content of the cell lysate.
Insulin Secretion Assay in BRIN-BD11 Cells
This assay evaluates the effect of a compound on insulin secretion from pancreatic beta cells.
Cell Line: BRIN-BD11 rat insulinoma cell line.
Protocol:
-
Seed BRIN-BD11 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1 hour.
-
Replace the pre-incubation buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of the test compound (Mogroside V).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells.
Conclusion and Future Directions
This comparative guide highlights the significant disparity in the scientific understanding of Mogroside V and this compound. Mogroside V has been characterized as a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and metabolic regulatory properties. In stark contrast, this compound remains largely unexplored, with only preliminary data on its antiviral activity.
The lack of comprehensive data on this compound presents a clear opportunity for future research. A systematic investigation into its physicochemical properties and a broad screening of its biological activities are crucial next steps. Direct comparative studies of this compound and Mogroside V using standardized assays would be invaluable in elucidating the structure-activity relationships within the mogroside family and potentially uncovering novel therapeutic applications for this less-abundant, yet potentially potent, natural compound. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
Purity Analysis of Mogroside IIIA2: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and drug development professionals, establishing the purity of natural products like Mogroside IIIA2 is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents and sweeteners. This guide provides an objective comparison of two powerful analytical techniques for purity determination: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present supporting experimental data for analogous compounds, and provide detailed experimental protocols.
This compound is a cucurbitane-type triterpenoid saponin found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As with other mogrosides, it contributes to the characteristic sweetness of the fruit extract. Accurate purity assessment is essential for its use in research and commercial applications.
Comparative Analysis: qNMR vs. HPLC
Quantitative NMR (qNMR) and HPLC are orthogonal methods, meaning they rely on different physicochemical principles for analysis. This makes their combined use a robust strategy for comprehensive purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method for quantification. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) , typically coupled with a UV detector, separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is often determined using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting impurities, but its accuracy for absolute purity determination relies on the availability of a high-purity reference standard of the analyte for calibration and the assumption that all impurities have a similar detector response.
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of triterpenoid saponins, providing an illustrative comparison relevant to this compound.
| Parameter | qNMR | HPLC-UV |
| Principle | Signal intensity is directly proportional to the molar concentration of nuclei. | Separation based on polarity and interaction with stationary/mobile phases. |
| Quantification | Absolute (primary method), using an internal standard. | Relative (requires a reference standard of the analyte for absolute quantification). |
| Selectivity | High, based on unique proton signals. Can be challenging in complex mixtures with overlapping signals. | High, based on chromatographic separation. Co-elution can be a challenge. |
| Accuracy | High, typically with recovery rates of 98-102%. | High, but dependent on the purity of the reference standard. |
| Precision (RSD%) | Excellent, typically < 2%. | Excellent, typically < 2%. |
| Linearity (r²) | Inherently linear over a wide dynamic range. | Excellent, typically > 0.999. |
| LOD/LOQ | Generally less sensitive than HPLC. | Highly sensitive, capable of detecting trace impurities. |
| Sample Throughput | Moderate, analysis time per sample is relatively short. | High, with automated systems. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone). Does not require an analyte-specific standard. | Requires a high-purity reference standard of this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for the analysis of this compound using qNMR and HPLC.
Quantitative ¹H NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting point is 30 seconds to ensure full relaxation.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative signals).
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Select well-resolved, non-overlapping proton signals for both this compound and the internal standard for integration. For this compound, anomeric protons or specific olefinic protons are often suitable.
-
Integrate the selected signals accurately.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
High-Performance Liquid Chromatography (HPLC-UV)
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.
2. HPLC Conditions (adapted from methods for similar mogrosides):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 20-40% A; 20-25 min, 40-60% A; 25-30 min, 60-20% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the purity using the area percentage method:
Purity (%) = (Area_MogrosideIIIA2 / Total_Peak_Area) * 100
-
For absolute quantification, determine the concentration of this compound in the sample solution from the calibration curve and then calculate the purity based on the initial weight of the sample.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and a comparative overview of the analytical approaches.
Caption: Experimental workflow for purity analysis of this compound by qNMR.
Caption: Logical comparison of qNMR and HPLC for purity analysis.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity analysis of this compound. qNMR offers the advantage of being a primary method that provides absolute quantification without the need for an analyte-specific reference standard, making it particularly valuable for the characterization of new or rare compounds. HPLC, on the other hand, excels in its sensitivity for detecting and quantifying trace impurities and is well-suited for routine quality control in a high-throughput environment, provided a high-purity reference standard is available.
For a comprehensive and robust purity assessment of this compound, a synergistic approach utilizing both qNMR and HPLC is highly recommended. This allows for cross-validation of the results and provides a higher degree of confidence in the assigned purity value, which is paramount for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Cross-validation of HPLC and LC-MS methods for Mogroside IIIA2
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Mogroside IIIA2
For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. This compound, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is of growing interest for its potential therapeutic properties. This guide provides a detailed comparison of two common analytical techniques for the quantification of mogrosides: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
While direct cross-validation studies for this compound are not extensively published, this guide draws upon established methods for the analysis of various mogrosides to provide a comparative overview. The principles and experimental workflows are broadly applicable to the analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/CAD Detection
This protocol is based on a generalized approach for the analysis of mogrosides, which can be adapted for this compound.
1. Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered monk fruit extract into a 50 mL centrifuge tube.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the sample to pelletize solid matter.
-
Filter the supernatant through a 0.22 µm organic phase filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Charged Aerosol Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using acetonitrile and water is typical. For example, a gradient can be run from a lower to a higher concentration of acetonitrile over 20-30 minutes to ensure adequate separation.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
Detection:
-
UV Detection: Set the detector to a low wavelength, such as 203 nm or 210 nm, as mogrosides lack a strong chromophore.[1]
-
Charged Aerosol Detection (CAD): This detector can offer better sensitivity for compounds lacking a UV chromophore.
-
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is adapted from validated methods for the simultaneous quantification of multiple mogrosides.[2][3]
1. Sample Preparation:
-
Extraction: Homogenize dried monk fruit samples and mix with a methanol/water solution (e.g., 80/20, v/v).[2]
-
Sonicate the mixture to ensure efficient extraction.[2]
-
Filter the resulting solution before injection.
-
For plasma samples, a protein precipitation step using methanol is required.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a Poroshell 120 SB C18, is effective for separating mogrosides.
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid, is commonly used to improve ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is often used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode generally shows higher sensitivity for mogrosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard into the mass spectrometer.
3. Calibration:
-
Prepare a series of standard working solutions of this compound with a range of concentrations (e.g., from ng/mL to µg/mL).
-
Inject the standards into the LC-MS/MS system to generate a calibration curve based on the peak area ratios of the analyte to an internal standard (if used).
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-based methods and LC-MS/MS for the analysis of mogrosides. While specific values for this compound may vary, this provides a general comparison.
| Performance Parameter | HPLC (with UV/CAD) | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Precision (RSD %) | Intra-day: < 8.7% Inter-day: < 5.8% | Intra-day: < 3.8% Inter-day: < 4.0% |
| Recovery (%) | 85.1% - 103.6% | 91.2% - 106.6% |
| Limit of Detection (LOD) | UV: ~7.0 µg/mL CAD: ~1.4 µg/mL | 9.3 - 18.2 ng/mL |
| Limit of Quantitation (LOQ) | ~2 µg/mL | Not explicitly found for this compound |
| Selectivity | Moderate; relies on chromatographic separation. | High; utilizes both chromatographic separation and mass-to-charge ratio. |
| Sensitivity | Good, with CAD being more sensitive than UV for non-chromophoric compounds. | Excellent; capable of detecting compounds at trace levels. |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound, each with distinct advantages.
-
HPLC with UV or CAD detection is a robust and widely available technique. While UV detection may lack sensitivity due to the weak chromophore of mogrosides, CAD offers a more sensitive alternative. This method is well-suited for routine quality control where high sample throughput and cost-effectiveness are important.
-
LC-MS/MS provides superior sensitivity and selectivity. The use of MRM allows for highly specific detection and quantification, even in complex matrices, making it the preferred method for bioanalytical studies, trace-level detection, and the definitive identification of analytes. The higher initial instrument cost and complexity are key considerations for its implementation.
The choice between HPLC and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources. For definitive quantification and high-sensitivity applications, LC-MS/MS is the recommended technique. For routine analysis in simpler matrices, HPLC with appropriate detection can provide reliable results.
References
- 1. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Mogroside IIIA2 Reference Standard Certification
For researchers, scientists, and drug development professionals, the purity and accuracy of reference standards are paramount for reliable analytical results. This guide provides a comprehensive comparison of the certification and analytical methodologies for Mogroside IIIA2 reference standards, offering insights into best practices and alternative approaches in the absence of a dedicated Certified Reference Material (CRM).
This compound, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a subject of growing interest for its potential health benefits. As with any scientific investigation, the quality of the reference standard used for quantification and identification is a critical determinant of data integrity. This guide will delve into the available reference standards for this compound, compare analytical techniques for their characterization, and provide detailed experimental protocols.
The Challenge of Certification: The Scarcity of a this compound CRM
A thorough search of commercially available reference materials reveals a significant challenge: the lack of a formally designated Certified Reference Material (CRM) for this compound from national metrology institutes. While suppliers offer "reference standards," the level of certification, including a detailed Certificate of Analysis (CoA) with metrologically traceable purity values and uncertainty budgets, is not consistently available.
This situation is not unique to this compound. A 2021 study highlighted that for the closely related and more abundant Mogroside V, "no mogroside V reagents with proven purities are commercially available" as CRMs.[1][2] This underscores the need for rigorous in-house verification or the use of alternative certification strategies.
Alternative Approaches to Ensuring Accuracy
In the absence of a dedicated CRM for this compound, researchers can employ several strategies to ensure the accuracy and reliability of their analytical measurements:
-
Quantitative NMR (qNMR): This is a primary and powerful technique for the absolute purity determination of organic molecules without the need for a specific reference standard of the same compound.[3][4][5] One study successfully used ¹H-qNMR to determine the purity of a Mogroside V standard to be 93.8%. This method provides a direct measurement of the analyte's purity, which can then be used to qualify a commercially available reference standard.
-
Single-Reference Relative Molar Sensitivity (RMS): This innovative approach utilizes a readily available and certified reference material of a different, stable compound (e.g., caffeine) to determine the RMS of the analyte of interest (this compound). This allows for accurate quantification using a standard HPLC-UV system without a dedicated CRM for the mogroside.
Comparative Analysis of Mogroside Reference Standards
While a direct comparison of multiple certified this compound reference standards is not feasible due to their limited availability, we can compare the typical information provided by commercial suppliers for mogroside reference standards, often using Mogroside V as a representative example.
| Feature | Typical Commercial Reference Standard | Ideal Certified Reference Material (CRM) |
| Identity Confirmation | HPLC, MS, NMR data often available upon request. | Comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) and comparison with literature values included in the certificate. |
| Purity Statement | Often stated as a percentage (e.g., >98% by HPLC). The method for purity determination may not be fully detailed. | Purity value with an associated uncertainty budget, determined by a primary method like qNMR or mass balance. |
| Certificate of Analysis | Provides basic information like appearance, solubility, and a purity value. | Detailed document including certified property values, uncertainty, traceability statement, and information on homogeneity and stability. |
| Traceability | Traceability to a national or international standard is generally not stated. | Metrological traceability to SI units is clearly stated. |
Experimental Protocols for Purity Assessment
Accurate characterization of a this compound reference standard is crucial. Below are detailed protocols for the most common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the most common method for routine purity analysis of mogrosides.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient of 15% to 40% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 203 nm.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and accurate determination of purity without the need for a specific reference standard of the analyte.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a zero-filling and an appropriate window function.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.
Visualizing the Workflow
To better understand the processes involved in reference standard certification and analysis, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion and Recommendations
The absence of a dedicated Certified Reference Material for this compound necessitates a more rigorous approach to the selection and use of commercially available reference standards. Researchers should:
-
Prioritize Suppliers with Comprehensive Data: Select suppliers who provide detailed analytical data with their reference standards, including HPLC chromatograms, mass spectra, and NMR data.
-
Perform In-House Verification: Whenever possible, perform in-house purity verification using a primary method like qNMR. This establishes a well-characterized internal reference standard.
-
Consider the Relative Molar Sensitivity Approach: For routine analysis, the use of a single, stable CRM (like caffeine) to determine the RMS of this compound can be a cost-effective and accurate alternative to developing a dedicated CRM.
-
Thoroughly Document All Methods: Maintain detailed records of the characterization and use of the reference standard to ensure the reproducibility and defensibility of experimental results.
References
- 1. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ethz.ch [ethz.ch]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of the Sweetness Profile of Mogroside IIIA2 and Other Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sensory characteristics of Mogroside IIIA2 and other commercially relevant sweeteners. Due to the limited availability of public domain sensory data specifically for this compound, this guide draws upon data from closely related mogrosides, particularly Mogroside V, which is the most abundant mogroside in monk fruit extract. This comparison aims to provide a valuable reference for research and development in the fields of food science, pharmacology, and drug formulation.
Quantitative Sweetness Profile
The following table summarizes the key quantitative sensory attributes of various sweeteners. It is important to note that the sensory perception of sweetness can be influenced by factors such as concentration, temperature, and the food matrix.
| Sweetener | Type | Relative Sweetness (vs. Sucrose) | Key Taste Profile Characteristics |
| Mogroside V | Natural, High-Intensity | 250-425 times sweeter | Clean, sweet taste; some studies report a lingering sweetness and minor off-notes like licorice or bitterness at high concentrations.[1][2] |
| Mogroside IV | Natural, High-Intensity | ~392 times sweeter | Similar sweetness intensity to Mogroside V.[2] |
| Siamenoside I | Natural, High-Intensity | ~563 times sweeter | Reported to have a taste profile closer to sucrose with less bitterness. |
| Mogroside IIE | Natural | Bitter | A precursor to the sweet mogrosides.[3] |
| Steviol Glycosides (e.g., Rebaudioside A) | Natural, High-Intensity | 200-400 times sweeter | Sweet taste with a characteristic bitter or licorice-like aftertaste, especially at higher concentrations. |
| Aspartame | Artificial, High-Intensity | ~200 times sweeter | Clean, sugar-like taste with a slight lingering sweetness. |
| Sucralose | Artificial, High-Intensity | ~600 times sweeter | Clean, intense sweet taste with a delayed onset and lingering sweetness. |
| Erythritol | Sugar Alcohol | 0.6-0.7 times as sweet | Mildly sweet with a cooling sensation; often used to provide bulk and mask the aftertaste of high-intensity sweeteners. |
| Xylitol | Sugar Alcohol | Similar to sucrose | Clean, sweet taste with a noticeable cooling effect. |
| Sucrose | Natural, Nutritive | 1 (Reference) | The "gold standard" for sweetness; characterized by a clean, pleasant sweet taste with a rapid onset and decay. |
Note: Data for this compound is not sufficiently available in the public domain to be included in this direct comparison. Its profile is anticipated to be similar to other sweet mogrosides, but likely with a lower sweetness intensity than Mogroside V due to fewer glucose units.
Experimental Protocols
The sensory data presented in this guide and in the broader scientific literature are typically generated using a panel of trained human subjects under controlled laboratory conditions. The following are summaries of key experimental protocols used in the sensory evaluation of sweeteners.
Two-Alternative Forced-Choice (2-AFC) Test
This method is commonly used to determine the detection threshold or to compare the intensity of a specific attribute between two samples.
-
Objective: To determine if a sensory difference exists between two samples or to measure the relative intensity of an attribute.
-
Procedure:
-
Panelists are presented with two coded samples simultaneously or sequentially.
-
They are instructed that one sample has a higher intensity of a specific attribute (e.g., sweetness) and are forced to choose which sample it is.
-
The order of presentation is randomized across panelists to avoid bias.
-
The number of correct identifications is statistically analyzed to determine if it is significantly greater than chance (50%).
-
-
Application: Determining the relative sweetness of a new sweetener compared to a standard like sucrose.
Descriptive Analysis
This method provides a detailed quantitative description of the sensory attributes of a product.
-
Objective: To identify, describe, and quantify the sensory characteristics of a sweetener.
-
Procedure:
-
A panel of highly trained assessors (typically 8-12) is used.
-
In initial sessions, the panel develops a consensus vocabulary (lexicon) to describe the aroma, flavor, taste, and aftertaste of the sweeteners.
-
Reference standards are provided for each descriptor to anchor the scale.
-
Panelists then rate the intensity of each descriptor for each sample on a numerical scale (e.g., a 15-point scale).
-
Data are analyzed using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between samples.
-
-
Application: Creating a detailed flavor profile of a sweetener, including any off-notes or aftertastes like bitterness, metallic taste, or licorice flavor.
Time-Intensity (TI) Analysis
This method measures the intensity of a specific sensory attribute over time.
-
Objective: To characterize the temporal profile of a sensation, such as the onset, maximum intensity, and duration of sweetness.
-
Procedure:
-
Panelists are trained to rate the intensity of a specific attribute (e.g., sweetness) continuously from the moment of tasting until the sensation is no longer perceptible.
-
They use a computerized system to record their perception of intensity over time, often by moving a cursor along a scale on a screen.
-
The resulting time-intensity curves are analyzed to extract parameters such as:
-
Imax: Maximum intensity perceived.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
Rate of onset: The initial slope of the curve.
-
Rate of decay: The slope of the curve after the maximum intensity.
-
-
-
Application: Comparing the temporal dynamics of sweetness for different sweeteners, which is crucial for mimicking the sensory experience of sucrose.
Mandatory Visualizations
Sweet Taste Signaling Pathway
The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located in the taste bud cells on the tongue. The binding of a sweetener molecule to this receptor initiates a downstream signaling cascade.
Caption: Sweet taste signaling pathway initiated by sweetener binding to the T1R2/T1R3 receptor.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a sensory evaluation study of sweeteners using descriptive analysis.
Caption: A typical experimental workflow for the sensory evaluation of sweeteners.
References
- 1. researchgate.net [researchgate.net]
- 2. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolism of Mogroside IIIA2 and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolism of two prominent mogrosides, Mogroside IIIA2 and Mogroside V. Derived from the fruit of Siraitia grosvenorii (monk fruit), these compounds are of significant interest for their potential as natural, non-caloric sweeteners and their various bioactive properties. Understanding their metabolic fate is crucial for evaluating their safety, bioavailability, and pharmacological activity.
While extensive research has been conducted on the in vitro metabolism of Mogroside V, specific studies on this compound are limited. Therefore, this guide leverages data from the in vitro metabolism of the structurally similar Mogroside III as a surrogate to infer the metabolic pathway of this compound. Both compounds are triterpenoid glycosides that primarily undergo deglycosylation by intestinal microbiota.
Executive Summary
In vitro studies reveal that both Mogroside V and other mogrosides share a common metabolic fate, being progressively hydrolyzed by intestinal microflora to their aglycone, mogrol.[1][2] The primary metabolic pathway for these compounds is sequential deglycosylation, where glucose units are cleaved off by microbial enzymes. For Mogroside V, this process involves the stepwise removal of five glucose units, leading to the formation of several intermediate mogrosides before culminating in mogrol. Similarly, it is anticipated that this compound, a triglucoside, undergoes a comparable deglycosylation cascade to yield mogrol.
Experimental Protocols
The following sections detail the typical experimental methodologies employed in the in vitro study of mogroside metabolism.
In Vitro Fermentation with Human Intestinal Microbiota (Mogroside V)
A common method to assess the metabolism of Mogroside V involves incubation with human fecal homogenates, which provide a rich source of intestinal microbiota.
-
Preparation of Fecal Slurry: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in an anaerobic medium to create a fecal slurry.
-
Incubation: Mogroside V is added to the fecal slurry at a specific concentration. The mixture is then incubated under strict anaerobic conditions at 37°C for a defined period, typically up to 48 hours.[1]
-
Sampling and Analysis: Aliquots of the incubation mixture are collected at various time points. The samples are then processed to terminate the enzymatic reactions and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.[3]
In Vitro Biotransformation with Crude Enzymes from Human Intestinal Bacteria (Mogroside III)
This protocol, used for the closely related Mogroside III, provides a model for understanding the metabolism of this compound.
-
Preparation of Crude Enzymes: Crude enzyme preparations are obtained from human intestinal bacteria.
-
Incubation: Mogroside III is incubated with the crude enzyme solution in an anaerobic environment at 37°C.
-
Product Isolation and Identification: Following incubation, the biotransformation products are isolated and purified using techniques like silica gel column chromatography. The structures of the resulting metabolites are then determined using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]
Data Presentation
Table 1: In Vitro Metabolites of Mogroside V
| Time Point | Parent Compound | Intermediate Metabolites | Final Metabolite |
| 0 h | Mogroside V | - | - |
| Intermediate | Mogroside V (decreasing) | Mogroside IV, Mogroside III, Mogroside II, Siamenoside I | - |
| 24-48 h | Not detected | Trace amounts | Mogrol |
Table 2: Inferred In Vitro Metabolites of this compound (based on Mogroside III data)
| Time Point | Parent Compound (Inferred) | Intermediate Metabolites (Inferred) | Final Metabolite (Inferred) |
| 0 h | This compound | - | - |
| Intermediate | This compound (decreasing) | Mogroside IIA1 | - |
| Final | Not detected | Trace amounts | Mogrol |
Mandatory Visualization
The following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Experimental workflow for in vitro metabolism of mogrosides.
Caption: Metabolic pathway of Mogroside V by gut microbiota.
Caption: Inferred metabolic pathway of this compound.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data comparison for Mogroside IIIA2 structural confirmation
A Comparative Guide to the Spectroscopic Confirmation of Mogroside IIIA2
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products like mogrosides is fundamentally reliant on the precise interpretation of spectroscopic data. This guide provides a comparative overview of the key spectroscopic data for this compound and structurally related mogrosides—Mogroside V, Mogroside IV, and Siamenoside I—to aid in its unambiguous structural confirmation.
Data Presentation: A Spectroscopic Comparison
The structural identity of a mogroside is primarily determined by the number and linkage of its glucose units, which can be discerned through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the molecular formula, a critical first step in identification. The table below compares the mass spectral data for this compound and its alternatives, typically analyzed in negative electrospray ionization (ESI) mode.
| Compound | Molecular Formula | Calculated Mass (for [M-H]⁻) | Observed Mass [M-H]⁻ (m/z) |
| This compound | C₄₂H₇₂O₁₄ | 799.4844 | 799.4817 |
| Mogroside IV | C₅₄H₉₂O₂₄ | 1124.5978 | 1123.6 |
| Siamenoside I | C₅₄H₉₂O₂₄ | 1124.5978 | Not specified |
| Mogroside V | C₆₀H₁₀₂O₂₉ | 1286.6511 | 1285.6 |
Data sourced from multiple studies.[1][2][3]
Comparative ¹H and ¹³C NMR Data
NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of the mogroside scaffold and its glycosidic linkages. The chemical shifts (δ) of the anomeric protons and carbons of the sugar moieties are particularly diagnostic. Below is a comparison of key ¹³C and ¹H NMR signals for the mogrol aglycone and the anomeric centers of the attached glucose units.
Table 2: Key ¹³C NMR Chemical Shifts (δc) in CD₃OD
| Carbon Atom | This compound | Mogroside V | Structural Significance |
| C-3 | 90.7 | ~90.0 | Site of glycosylation |
| C-5 | 142.1 | ~143.6 | Part of the core double bond |
| C-6 | 122.5 | ~117.2 | Part of the core double bond |
| C-11 | 69.1 | ~68.0 | Position of a hydroxyl group |
| C-24 | 74.5 | ~74.0 | Site of glycosylation |
| Anomeric (Glc I, C-1') | 105.4 | ~104.0 | Anomeric carbon of first glucose |
| Anomeric (Glc II, C-1'') | 105.1 | ~104.5 | Anomeric carbon of second glucose |
Note: Data are approximate and compiled from literature for comparison.[4][5]
Table 3: Key ¹H NMR Chemical Shifts (δн) in CD₃OD
| Proton | This compound | Mogroside V | Structural Significance |
| H-6 | 5.75 (d) | ~5.34 (d) | Olefinic proton |
| H-11 | 4.41 (t) | ~4.20 | Proton attached to hydroxylated carbon |
| Anomeric (Glc I, H-1') | 4.54 (d) | ~4.36 (d) | Anomeric proton of first glucose |
| Anomeric (Glc II, H-1'') | 4.52 (d) | ~4.16 (d) | Anomeric proton of second glucose |
Note: Data are approximate and compiled from literature for comparison.
The key differentiator for this compound is that it is a diglycoside of mogrol. In contrast, Mogroside IV and Siamenoside I are tetraglycosides, and Mogroside V is a pentaglycoside. This difference is immediately apparent in the mass spectrum due to the significant mass difference and is confirmed by the number of anomeric signals in the NMR spectra.
Experimental Workflow for Structural Confirmation
The logical process for confirming the structure of an isolated natural product like this compound involves a synergistic use of mass spectrometry and a suite of NMR experiments.
Caption: Workflow for spectroscopic data analysis in natural product structural elucidation.
Experimental Protocols
The data presented in this guide are typically acquired using the following standardized methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is required for full structural assignment.
-
Sample Preparation : Approximately 1-5 mg of the isolated mogroside is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or pyridine-d₅.
-
Instrumentation : Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument.
-
1D NMR Spectra :
-
¹H NMR : Provides information on the number and type of protons and their immediate electronic environment.
-
¹³C NMR : Shows the number of unique carbon atoms in the molecule.
-
-
2D NMR Spectra :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, assigning protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the mogrol core and the sugar units, as well as the linkages between sugars.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
Referencing : Spectra are typically referenced to the residual solvent signal (e.g., CD₃OD at δH 3.30 ppm and δC 49.0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula of the compound.
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is commonly used.
-
Ionization Source : Electrospray Ionization (ESI) is the preferred method for large, polar molecules like mogrosides. Analysis is typically performed in negative ion mode ([M-H]⁻) as it provides high sensitivity for these compounds.
-
Data Acquisition : The instrument acquires a full scan mass spectrum to identify the deprotonated molecular ion. The high resolution allows for the calculation of an accurate mass, which is used to predict the elemental composition (molecular formula).
-
Tandem MS (MS/MS) : Fragmentation of the parent ion can provide further structural information, such as the sequential loss of sugar residues, helping to confirm the glycosylation pattern.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siamenoside I | 126105-12-2 | Q-100114 | Biosynth [biosynth.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
Navigating the Analytical Landscape for Mogroside IIIA2: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of specific mogrosides like Mogroside IIIA2 is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of analytical method validation for mogrosides, with a focus on parameters relevant to this compound analysis, supported by experimental data from published studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of commonly employed methods for mogroside analysis, providing a benchmark for what can be expected for this compound.
Table 1: Performance Characteristics of HPLC-Based Methods for Mogroside Analysis
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-MS/MS |
| Linearity (r²) | ≥0.99 | Not explicitly stated, but good correlation is expected. | ≥0.9984[1] |
| Precision (RSD%) | Intra-day: <8.68% Inter-day: <5.78%[2] | Not explicitly stated | Intra-day: <3.73% Inter-day: <3.91%[1] |
| Accuracy (Recovery %) | 85.1% - 103.6%[2] | Not explicitly stated | 91.22% - 106.58%[1] |
| Limit of Detection (LOD) | 0.75 µg/mL | Generally in the low µg/mL range | 9.288 ng/mL - 18.159 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | Not explicitly stated | As low as 10 ng/mL for some glycosides |
Table 2: Comparison of Detection Methods for Mogroside V (as a proxy for this compound)
| Detection Method | Limit of Detection (LOD) | Remarks |
| Charged Aerosol Detection (CAD) | 1.4 µg/mL | Offers a fivefold increase in sensitivity compared to UV detection in the cited study. |
| UV Detection (210 nm) | 7.0 µg/mL | A common and robust detection method, but may lack the sensitivity of CAD or MS. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from relevant studies on mogroside analysis.
HPLC-ESI-MS/MS for Simultaneous Quantification of Eight Mogrosides
This method demonstrates the capability to separate and quantify multiple mogrosides, which would be applicable for the analysis of this compound in a complex mixture.
-
Instrumentation: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column is used.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is employed.
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for mogrosides.
-
Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.
-
-
Validation Parameters:
-
Linearity: Calibration curves were generated by plotting peak area against concentration, achieving a correlation coefficient (r²) of ≥ 0.9984.
-
Precision: Intra- and inter-day precision were evaluated by analyzing samples at different concentrations, with Relative Standard Deviations (RSDs) below 3.73% and 3.91%, respectively.
-
Accuracy: Determined through recovery studies, with average recoveries ranging from 91.22% to 106.58%.
-
Stability: The stability of prepared solutions was assessed over 24 hours, showing RSD values of less than 3.01%.
-
HPLC with UV and Charged Aerosol Detection for Mogroside V
This approach provides a comparison between two different detection methods, highlighting the enhanced sensitivity of Charged Aerosol Detection (CAD).
-
Instrumentation: HPLC system equipped with a UV detector and a Charged Aerosol Detector.
-
Chromatographic Separation:
-
Column: Acclaim Trinity P1 column.
-
Mobile Phase: 81/19 acetonitrile/ammonium formate buffer (pH 3.0).
-
-
Detection:
-
UV Detection: Wavelength set at 210 nm.
-
Charged Aerosol Detection: Provides a more uniform response for non-volatile analytes, irrespective of their chromophores.
-
-
Validation Parameters:
-
Limit of Detection (LOD): 1.4 µg/mL for CAD and 7.0 µg/mL for UV detection, demonstrating a fivefold difference in sensitivity.
-
Visualizing the Validation Workflow
To ensure the reliability and consistency of an analytical method, a structured validation process is essential. The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Workflow of an Inter-laboratory Validation Study.
This structured approach ensures that the analytical method is robust, reliable, and transferable between different laboratories, which is the ultimate goal of method validation. While a dedicated inter-laboratory study for this compound is yet to be published, the principles and methodologies outlined in this guide provide a solid foundation for researchers working with this and other related compounds.
References
Safety Operating Guide
Proper Disposal of Mogroside IIIA2: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Mogroside IIIA2 in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Although not classified as a hazardous substance, it is prudent to handle all chemicals with care.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with strong acids, alkalis, or strong oxidizing/reducing agents.[2]
-
-
Container Selection:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.
-
The container must be compatible with the form of the waste (solid or liquid). For solid waste, a securely sealed bag or plastic container is appropriate. For liquid waste, use a screw-cap bottle.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Waste this compound"
-
Concentration and quantity
-
Date of accumulation
-
Associated hazards (if any, based on the solvent used)
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.
-
The storage area should be cool and dry. For stock solutions, storage at -20°C or -80°C is recommended for stability.
-
-
Disposal Arrangement:
-
Dispose of the waste through a licensed and certified hazardous waste management company.
-
Provide the waste management company with a full description of the waste, including its composition and any available safety data.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general information for related mogrosides.
| Property | Mogroside II-A | Mogroside IIIe | Mogroside V |
| Molecular Formula | C42H72O14 | C48H82O19 | C60H102O29 |
| Molecular Weight | 801.01 g/mol | 963.1 g/mol | 1287.4 g/mol |
| Hazard Class | Not Hazardous | Not Classified | Harmful if swallowed |
Data sourced from available Safety Data Sheets.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Mogroside IIIA2
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling Mogroside IIIA2, based on guidelines for similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with airborne particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective suit. | To prevent skin contact. The material of the gloves should be impermeable and resistant to the substance. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust particles. |
Immediate Safety Measures for Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid measures are critical. The following table outlines the recommended procedures based on information from related mogroside compounds.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Operational and Disposal Plan
A clear and structured operational plan ensures that this compound is handled safely from receipt to disposal.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing to avoid contact with skin and eyes and prevent the formation of dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Storage conditions may vary, with some sources suggesting room temperature while others recommend refrigerated storage (-20°C or -80°C) for long-term stability.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. It is crucial to prevent the chemical from entering drains, as it may be harmful to the aquatic environment.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
